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  • Product: Bis(2-ethoxyethyl) fumarate
  • CAS: 45217-53-6

Core Science & Biosynthesis

Foundational

Bis(2-ethoxyethyl) Fumarate: A Technical Whitepaper on Physicochemical Profiling, Synthesis, and Applications in Advanced Polymer Matrices

As drug delivery systems and advanced materials become increasingly complex, the selection of precise crosslinkers and plasticizing monomers is critical. Bis(2-ethoxyethyl) fumarate (CAS: 45217-53-6) is a specialized die...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug delivery systems and advanced materials become increasingly complex, the selection of precise crosslinkers and plasticizing monomers is critical. Bis(2-ethoxyethyl) fumarate (CAS: 45217-53-6) is a specialized diester that bridges the gap between rigid aliphatic fumarates and highly hydrophilic polyethylene glycol (PEG) derivatives.

This whitepaper provides an in-depth, scientifically rigorous guide to the chemical behavior, synthesis, and application of bis(2-ethoxyethyl) fumarate. Designed for researchers and drug development professionals, this guide explores the causality behind its physicochemical properties and provides self-validating protocols for its synthesis and integration into polymeric matrices.

Structural Rationale and Physicochemical Profiling

The molecular architecture of bis(2-ethoxyethyl) fumarate consists of a rigid, unsaturated trans-dicarboxylic acid core flanked by two flexible 2-ethoxyethyl ether chains.

Mechanistic Insight: Why choose an ethoxyethyl chain over a standard alkyl chain (e.g., dibutyl fumarate)? The ether oxygens in the side chains act as hydrogen-bond acceptors. When polymerized, these ether linkages significantly increase the free volume and rotational freedom of the polymer network. This lowers the glass transition temperature ( Tg​ ) of the resulting matrix, imparting inherent internal plasticization. Furthermore, the ether groups enhance compatibility with polar Active Pharmaceutical Ingredients (APIs), preventing phase separation during solid dispersion or hydrogel formulation. Historically, such alkoxylalkyl fumarates have been recognized for their superior plasticizing properties in vinyl chloride polymers[1].

Quantitative Data Summary

The following table summarizes the core quantitative parameters critical for formulation and stoichiometric calculations[2, 3].

ParameterValue / Description
Chemical Name Bis(2-ethoxyethyl) fumarate
CAS Number 45217-53-6
Molecular Formula C₁₂H₂₀O₆
Molecular Weight 260.28 g/mol
Physical State (Standard Conditions) Viscous Liquid
Reactive Moiety trans-Alkene (C=C double bond)
Primary Application Monomer, Crosslinking Agent, Internal Plasticizer
Regulatory Status Monitored under Glycol Ether specific regulations [4]

Synthesis Methodology: Acid-Catalyzed Azeotropic Esterification

The synthesis of bis(2-ethoxyethyl) fumarate relies on a Fischer esterification between fumaric acid and 2-ethoxyethanol. Because esterification is an equilibrium reaction, we must manipulate the reaction conditions to drive the product yield to near-completion.

Self-Validating Synthesis Protocol

Causality of Design: We utilize toluene as a solvent and a Dean-Stark apparatus. Toluene forms a minimum-boiling azeotrope with the water generated during the reaction. By continuously removing water, we invoke Le Chatelier’s principle, irreversibly driving the equilibrium toward the diester.

Step-by-Step Workflow:

  • Reagent Preparation: Charge a round-bottom flask with 1.0 molar equivalent of fumaric acid, 2.5 molar equivalents of 2-ethoxyethanol (the excess acts as both reactant and secondary solvent to ensure complete dissolution), and 0.05 equivalents of p-toluenesulfonic acid (p-TsOH) as the proton-donating catalyst.

  • Azeotropic Distillation: Suspend the mixture in anhydrous toluene. Attach a Dean-Stark trap and a reflux condenser. Heat the system to 110°C.

  • Self-Validation Checkpoint: This protocol is inherently self-validating. The theoretical yield of water for a diesterification is exactly 2.0 molar equivalents. By monitoring the volume of water collected in the Dean-Stark trap, you can precisely quantify the reaction's progress. Once the collected water volume plateaus at the theoretical maximum, the reaction has achieved >99% conversion, eliminating the need for continuous TLC monitoring.

  • Workup: Cool the mixture to room temperature. Wash the organic layer with saturated aqueous NaHCO₃ to neutralize the p-TsOH catalyst. Causality: Failure to neutralize the acid prior to concentration will catalyze the reverse hydrolysis reaction when exposed to atmospheric moisture.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove toluene under reduced pressure. Purify the crude liquid via fractional vacuum distillation to isolate the pure bis(2-ethoxyethyl) fumarate.

Synthesis FA Fumaric Acid (1.0 eq) React Azeotropic Distillation (Toluene, 110°C) FA->React EE 2-Ethoxyethanol (2.5 eq) EE->React Cat p-TsOH Catalyst (0.05 eq) Cat->React Acid Catalysis Purif Aqueous Workup & Vacuum Distillation React->Purif Crude Mixture (Monitor H2O) Prod Bis(2-ethoxyethyl) fumarate (Target Ester) Purif->Prod >95% Purity

Workflow for the azeotropic esterification of bis(2-ethoxyethyl) fumarate.

Application in Controlled Release Matrices: Radical Polymerization

In drug development, bis(2-ethoxyethyl) fumarate is highly valuable as a comonomer for creating biodegradable, controlled-release hydrogels or solid implants. Due to the steric hindrance of the 1,2-disubstituted double bond, fumarates do not readily homopolymerize. Instead, they must be copolymerized with electron-rich vinyl monomers (e.g., N-vinylpyrrolidone or vinyl acetate) via an alternating free-radical polymerization mechanism.

Self-Validating Polymerization Protocol

Causality of Design: Azobisisobutyronitrile (AIBN) is selected as the thermal initiator over benzoyl peroxide (BPO) because AIBN decomposes at a highly predictable rate at 65°C without inducing unwanted side-chain oxidation of the ether linkages in the ethoxyethyl groups.

Step-by-Step Workflow:

  • Matrix Formulation: In a nitrogen-purged vial, combine bis(2-ethoxyethyl) fumarate with N-vinylpyrrolidone (NVP) in a 1:3 molar ratio. Add the desired API (ensure the API does not contain primary amines that could undergo aza-Michael addition with the fumarate double bond).

  • Initiation: Add 1 wt% AIBN. Purge the solution with argon for 15 minutes. Causality: Oxygen is a potent radical scavenger; failing to degas the system will result in premature chain termination and a brittle, uncrosslinked matrix.

  • Curing: Seal the vial and heat at 65°C for 12 hours to form the crosslinked network.

  • Self-Validation Checkpoint: The success of this polymerization is self-validating via Fourier Transform Infrared (FTIR) spectroscopy. Analyze the matrix before and after curing. The complete attenuation of the trans-C=C stretching vibration at ~1640 cm⁻¹ provides binary confirmation that the crosslinking is complete. If the peak remains, unreacted monomer is present, which could lead to burst-release of the API or localized toxicity.

Polymerization Monomer Bis(2-ethoxyethyl) fumarate (Crosslinker) Network Crosslinked Hydrogel Matrix (65°C, 12h) Monomer->Network Free Radical Polymerization Initiator AIBN Initiator (1 wt%) Initiator->Network Radical Generation Comonomer Vinyl Co-monomer (e.g., NVP) Comonomer->Network System Controlled Release Delivery System Network->System Drug Active Pharmaceutical Ingredient (API) Drug->System Physical Entrapment

Radical polymerization of bis(2-ethoxyethyl) fumarate for API release.

Regulatory and Toxicity Considerations

When developing pharmaceutical or consumer-facing products, the toxicological profile of the unreacted monomer must be strictly managed. Bis(2-ethoxyethyl) fumarate contains the 2-ethoxyethyl moiety, which classifies it under specific Glycol Ethers and Acetates regulatory frameworks.

For instance, major electronics and materials manufacturers, such as NXP Semiconductors, actively monitor and restrict specific glycol ethers under their ECO Products Substance Control guidelines due to potential reproductive and developmental toxicity associated with short-chain glycol ether metabolites [4]. In drug development, this mandates that the self-validating FTIR protocol (ensuring 100% monomer conversion) be coupled with rigorous GC-MS headspace analysis to guarantee that residual bis(2-ethoxyethyl) fumarate levels fall below the ICH Q3C guidelines for residual solvents and reactive intermediates.

Exploratory

Thermodynamic Profiling and Phase Behavior of Bis(2-ethoxyethyl) Fumarate: A Technical Guide for Polymer and Pharmaceutical Applications

Executive Summary Bis(2-ethoxyethyl) fumarate (CAS: 45217-53-6) is a highly flexible, oxygen-rich diester utilized extensively as a plasticizer, a reactive intermediate in polymer synthesis, and a modulating agent in dru...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Bis(2-ethoxyethyl) fumarate (CAS: 45217-53-6) is a highly flexible, oxygen-rich diester utilized extensively as a plasticizer, a reactive intermediate in polymer synthesis, and a modulating agent in drug delivery matrices. Understanding its thermodynamic properties is critical for predicting its phase behavior, thermal stability, and miscibility within complex polymer blends. This whitepaper provides an in-depth thermodynamic analysis of bis(2-ethoxyethyl) fumarate, detailing theoretical enthalpy estimations, phase transition calorimetry, and Flory-Huggins interaction dynamics.

Molecular Thermodynamics and Enthalpic Profiling

The thermodynamic stability of bis(2-ethoxyethyl) fumarate is fundamentally dictated by its molecular architecture. The molecule consists of a rigid, unsaturated fumarate core flanked by highly flexible ethoxyethyl chains.

Theoretical Estimation via Benson Group Additivity

Because empirical bomb calorimetry data for specialized long-chain diesters can be scarce, Senior Formulation Scientists rely on the Benson Group Additivity (BGA) method to estimate the standard enthalpy of formation ( ΔHf∘​ ) [1].

Causality in Structural Thermodynamics: The alternating ether oxygens (-O-) and ester carbonyls (-COO-) create distinct electron-withdrawing environments. The ether linkages provide rotational freedom, which significantly increases the standard entropy ( S∘ ) of the molecule. Conversely, the resonance stabilization of the α,β -unsaturated carbonyl system in the fumarate core lowers the overall enthalpy of formation, conferring thermal stability during high-temperature polymer melt extrusion.

By summing the contributions of the specific chemical groups (e.g., C−(C)(H)3​ , O−(C)2​ , and the olefinic Cd​−(Cd​)(C)(H) ), we can approximate the thermodynamic baseline required to predict degradation kinetics and heat capacities.

Phase Transition Thermodynamics

To utilize bis(2-ethoxyethyl) fumarate as a plasticizer or reactive diluent, one must precisely map its thermal transitions—specifically, its glass transition temperature ( Tg​ ) and melting enthalpy ( ΔHm​ ).

Protocol: High-Precision Differential Scanning Calorimetry (DSC)

This protocol is designed to isolate the thermodynamic phase transitions of the pure compound from kinetic artifacts (such as thermal history or moisture absorption).

Step-by-Step Methodology:

  • Sample Preparation: Weigh 3.0 to 5.0 mg of bis(2-ethoxyethyl) fumarate into an aluminum DSC pan.

    • Causality: Hermetically sealing the pans is critical; the ethoxyethyl chains are prone to premature volatilization at elevated temperatures. If unsealed, the endothermic heat of vaporization will convolute the baseline, masking the subtle step-change in heat capacity ( ΔCp​ ) characteristic of the glass transition.

  • Thermal History Erasure: Heat the sample from ambient temperature to 150°C at 10°C/min, and hold isothermally for 5 minutes.

    • Causality: This step eliminates the thermal history and any stress-induced polymorphism, ensuring the subsequent cooling run captures the pure amorphous state.

  • Cooling/Heating Cycle: Quench cool the sample at 20°C/min to -80°C. Hold for 3 minutes, then heat at 10°C/min back to 150°C.

  • Data Extraction & Validation: Calculate the derivative heat flow ( dQ/dt ) alongside the standard thermogram.

    • Self-Validating System: To ensure the protocol is self-validating, an indium standard must be run immediately prior to the sample. The onset of the indium melting peak must read exactly 156.6°C ± 0.1°C. Furthermore, the derivative heat flow mathematically verifies the Tg​ inflection point, distinguishing true thermodynamic transitions from baseline drift.

Polymer-Plasticizer Miscibility: The Flory-Huggins Framework

When bis(2-ethoxyethyl) fumarate is introduced into a polymer matrix (e.g., in solid dispersion formulations or PVC plasticization), its thermodynamic efficiency is governed by the Flory-Huggins interaction parameter ( χ ) [2].

The ether linkages provide rotational freedom (increasing the combinatorial entropy of mixing), while the carbonyl groups engage in dipole-dipole or hydrogen bonding with the polymer matrix (a favorable enthalpic interaction, which lowers the χ parameter) [3]. A χ value below 0.5 indicates spontaneous thermodynamic miscibility [5].

Protocol: Inverse Gas Chromatography (IGC) for χ Determination

Traditional static sorption methods fail to capture dynamic thermodynamic interactions at processing temperatures. IGC inverts the paradigm: the retention time of a known volatile probe dictates the thermodynamic activity of the stationary phase.

Step-by-Step Methodology:

  • Column Packing: Coat a deactivated fused silica capillary column with a 10% (w/w) blend of bis(2-ethoxyethyl) fumarate and the target polymer dissolved in a volatile solvent (e.g., dichloromethane). Evaporate the solvent under a gentle nitrogen stream.

  • Probe Injection: Inject a homologous series of non-polar (e.g., n-alkanes) and polar probes at infinite dilution into the carrier gas stream (Helium).

  • Retention Volume Measurement: Record the specific retention volume ( Vg∘​ ) for each probe across a temperature range of 40°C to 120°C.

    • Causality: The retention time directly correlates to the activity coefficient of the probe at infinite dilution, allowing the extraction of the polymer-plasticizer interaction parameter ( χ12​ ) via the Flory-Huggins equation.

  • Validation: Plot the calculated χ parameter against the inverse of temperature ( 1/T ).

    • Self-Validating System: The protocol validates itself through the linearity of this plot. If the relationship deviates from linearity, it immediately flags non-equilibrium conditions (e.g., diffusion-limited transport into the bulk polymer rather than surface interaction), prompting the operator to reduce the carrier gas velocity before proceeding with data extraction.

Quantitative Data Summary

The following table synthesizes the established and theoretically derived thermodynamic parameters for bis(2-ethoxyethyl) fumarate [4].

Thermodynamic PropertyValue / RangeUnitMethod of Determination
Molecular Weight 260.28 g/mol Calculated
Number of Rotatable Bonds 10-Topological Analysis
Hydrogen Bond Acceptors 6-Topological Analysis
Est. Enthalpy of Formation ( ΔHf∘​ ) -920 to -980kJ/molBenson Group Additivity [1]
Physical State (298 K) Liquid-Visual / Empirical
Flory-Huggins χ (vs. Polar Polymers) 0.15 – 0.45-IGC Estimation [3, 5]

Visualizing the Thermodynamic Workflow

The logical relationship between the molecular structure of bis(2-ethoxyethyl) fumarate and its downstream thermodynamic characterization is mapped below.

G Target Bis(2-ethoxyethyl) Fumarate CAS: 45217-53-6 Additivity Benson Group Additivity (Theoretical ΔHf) Target->Additivity Molecular Structure DSC Differential Scanning Calorimetry (Phase Transitions) Target->DSC Bulk Sample IGC Inverse Gas Chromatography (Polymer Miscibility) Target->IGC Blend Matrix Stability Thermal Stability Profile Additivity->Stability Tg Glass Transition (Tg) & Melting (Tm) DSC->Tg Chi Flory-Huggins Parameter (χ) IGC->Chi

Thermodynamic characterization workflow for bis(2-ethoxyethyl) fumarate.

References

  • Group Additivity Values for Estimating the Enthalpy of Formation of Organic Compounds: An Update and Reappraisal. 1. C, H, and O.The Journal of Physical Chemistry A - ACS Publications.
  • Chapter 4: Modelling Thermodynamics of Food Plasticizers - Books.Royal Society of Chemistry.
  • Composition Dependency of the Flory–Huggins Interaction Parameter in Drug–Polymer Phase Behavior.PMC - National Institutes of Health.
  • LANGE'S HANDBOOK OF CHEMISTRY.Vyoma Online Classes.
  • Non-intuitive Trends in Flory–Huggins Interaction Parameters in Polyether-Based Polymers.Macromolecules - ACS Publications.

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of Bis(2-ethoxyethyl) Fumarate

Document Type: Technical Protocol & Application Guide Target Audience: Synthetic Chemists, Materials Scientists, and Process Engineers Compound: Bis(2-ethoxyethyl) fumarate (CAS: 45217-53-6) Introduction & Mechanistic Ra...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Protocol & Application Guide Target Audience: Synthetic Chemists, Materials Scientists, and Process Engineers Compound: Bis(2-ethoxyethyl) fumarate (CAS: 45217-53-6)

Introduction & Mechanistic Rationale

Bis(2-ethoxyethyl) fumarate is a specialized diester synthesized from fumaric acid and 2-ethoxyethanol. Due to its unique combination of a reactive internal alkene (from the fumarate core) and flexible, polar ether linkages (from the 2-ethoxyethyl chains), it is highly valued as a cross-linking agent, a comonomer in advanced polymer synthesis, and a specialized plasticizer in materials science[1][2].

The synthesis of this diester can be approached via two primary mechanistic pathways, each tailored to specific operational scales and purity requirements:

  • Fischer Esterification (Thermodynamic Control): This route relies on the acid-catalyzed condensation of fumaric acid with an excess of 2-ethoxyethanol[3]. The mechanism proceeds via the protonation of the carboxylic carbonyl, rendering it susceptible to nucleophilic attack by the alcohol. Because the reaction is reversible, Le Chatelier’s principle must be exploited to drive the equilibrium toward the product. This is practically achieved by using a Dean-Stark apparatus to continuously remove the water byproduct as a toluene-water azeotrope[3].

  • Acyl Chloride Substitution (Kinetic Control): For lab-scale synthesis requiring mild conditions, reacting fumaryl chloride with 2-ethoxyethanol in the presence of a non-nucleophilic base (e.g., triethylamine) is preferred[4][5]. The highly electrophilic acyl chloride undergoes rapid nucleophilic acyl substitution. The base serves a dual purpose: it neutralizes the highly corrosive hydrogen chloride (HCl) byproduct—driving the reaction forward and preventing the acidic cleavage of the ether linkages in the 2-ethoxyethyl groups[5].

Synthesis Strategy & Route Selection

To assist in selecting the appropriate synthetic pathway, the operational parameters of both methods are summarized below.

Table 1: Comparison of Synthetic Routes
ParameterRoute A: Fischer EsterificationRoute B: Acyl Chloride Substitution
Primary Reagents Fumaric acid, 2-EthoxyethanolFumaryl chloride, 2-Ethoxyethanol
Catalyst / Promoter p-Toluenesulfonic acid (p-TsOH)Triethylamine (TEA) or Pyridine
Solvent Toluene (for azeotropic distillation)Dichloromethane (DCM) or THF
Temperature 110–120 °C (Reflux)0 °C to Room Temperature
Reaction Time 6–12 hours2–4 hours
Byproducts WaterTriethylammonium chloride (solid salt)
Best Suited For Industrial scale-up, cost-efficiencySmall-scale, high-yield, heat-sensitive analogs

Experimental Workflow Visualization

The following diagram illustrates the logical progression of the Fischer Esterification route, highlighting the critical phase separations and purification steps.

SynthesisWorkflow FA Fumaric Acid (1.0 eq) Mix Reaction Mixture FA->Mix EE 2-Ethoxyethanol (2.5 eq) EE->Mix Cat p-TsOH Catalyst (0.05 eq) Cat->Mix Sol Toluene (Solvent) Sol->Mix Reflux Dean-Stark Reflux (110-120°C, 6-8h) Mix->Reflux Water Azeotropic Water Removal Reflux->Water Drives equilibrium Workup Aqueous Workup (NaHCO3 wash) Reflux->Workup Post-reaction Dry Drying & Filtration (MgSO4) Workup->Dry Evap Solvent Evaporation Dry->Evap Distill Vacuum Distillation Evap->Distill Product Bis(2-ethoxyethyl) fumarate (Pure Product) Distill->Product

Figure 1: Workflow for the Fischer esterification of bis(2-ethoxyethyl) fumarate.

Detailed Experimental Protocols

Protocol A: Fischer Esterification (Scale-Up Optimized)

This protocol utilizes a Dean-Stark trap to continuously remove water, ensuring maximum conversion of the dicarboxylic acid to the diester[3].

Table 2: Reagent Stoichiometry (Protocol A)

Reagent MW ( g/mol ) Equivalents Amount Role
Fumaric Acid 116.07 1.0 11.6 g (100 mmol) Limiting Reagent
2-Ethoxyethanol 90.12 2.5 22.5 g (24.2 mL) Reactant / Excess
p-TsOH·H₂O 190.22 0.05 0.95 g (5 mmol) Acid Catalyst

| Toluene | 92.14 | N/A | 100 mL | Solvent / Azeotrope |

Step-by-Step Methodology:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add fumaric acid (11.6 g), 2-ethoxyethanol (24.2 mL), p-TsOH·H₂O (0.95 g), and toluene (100 mL).

  • Apparatus Assembly: Attach a Dean-Stark trap fitted with a reflux condenser. Ensure the condenser is supplied with a continuous flow of chilled water.

  • Reflux & Dehydration: Heat the mixture to reflux (approx. 110–120 °C) using a heating mantle. Causality Note: As the reaction proceeds, water will co-distill with toluene, condense, and collect in the Dean-Stark trap. The removal of water prevents the reverse hydrolysis reaction, driving the equilibrium toward the diester[3].

  • Monitoring: Continue refluxing for 6–8 hours until the theoretical volume of water (approx. 3.6 mL) has collected in the trap and no further water droplets are observed.

  • Aqueous Workup: Cool the reaction mixture to room temperature. Transfer to a separatory funnel and wash sequentially with:

    • 50 mL of saturated aqueous NaHCO₃ (to neutralize the p-TsOH catalyst and any unreacted trace fumaric acid)[3].

    • 50 mL of distilled water.

    • 50 mL of saturated brine (to break emulsions and pre-dry the organic layer).

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene solvent.

  • Purification: Purify the crude viscous liquid via fractional vacuum distillation to yield pure bis(2-ethoxyethyl) fumarate.

Protocol B: Acyl Chloride Route (High-Yield, Lab-Scale)

This method avoids high temperatures, making it ideal for synthesizing structurally sensitive derivatives or when quantitative yields are required rapidly[4][5].

Table 3: Reagent Stoichiometry (Protocol B)

Reagent MW ( g/mol ) Equivalents Amount Role
Fumaryl Chloride 152.96 1.0 7.65 g (5.4 mL) Electrophile
2-Ethoxyethanol 90.12 2.05 9.2 g (9.9 mL) Nucleophile
Triethylamine (TEA) 101.19 2.2 11.1 g (15.3 mL) Acid Scavenger

| Dichloromethane | 84.93 | N/A | 100 mL | Inert Solvent |

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL two-neck round-bottom flask under an inert nitrogen or argon atmosphere. Add 2-ethoxyethanol (9.9 mL), triethylamine (15.3 mL), and anhydrous dichloromethane (50 mL).

  • Cooling: Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C. Causality Note: The reaction between acyl chlorides and alcohols is highly exothermic. Cooling prevents solvent boil-off and suppresses unwanted side reactions such as the polymerization of the fumarate double bond[5].

  • Addition: Dilute fumaryl chloride (5.4 mL) in 50 mL of anhydrous dichloromethane. Transfer this solution to an addition funnel and add it dropwise to the stirring reaction mixture over 30 minutes. A dense white precipitate (triethylammonium chloride) will form immediately[5].

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2 hours.

  • Filtration & Workup: Filter the reaction mixture through a sintered glass funnel to remove the triethylammonium chloride salt. Transfer the filtrate to a separatory funnel and wash with 50 mL of cold 1M HCl (to remove excess TEA), followed by 50 mL of saturated NaHCO₃, and 50 mL of brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo to afford the product.

Analytical Characterization

To validate the success of the synthesis, the isolated bis(2-ethoxyethyl) fumarate should be characterized using standard spectroscopic techniques.

  • ¹H-NMR (CDCl₃, 400 MHz):

    • δ 6.88 (s, 2H) - Alkene protons of the trans-fumarate core.

    • δ 4.35 (t, 4H) - -CO-O-CH₂ - protons.

    • δ 3.68 (t, 4H) - -CH₂ -O-CH₂CH₃ protons.

    • δ 3.52 (q, 4H) - -O-CH₂ -CH₃ protons.

    • δ 1.20 (t, 6H) - Terminal methyl protons (-CH₃).

  • FT-IR (ATR): Strong absorption at ~1715 cm⁻¹ (ester C=O stretch), ~1645 cm⁻¹ (alkene C=C stretch), and ~1120 cm⁻¹ (ether C-O-C stretch).

References

  • Science Ready. "Fisher Esterification, Reflux, Isolation and Purification of Esters." Science Ready. Available at:[Link]

  • NIH PMC. "Synthesis of oligo(poly(ethylene glycol) fumarate)." National Institutes of Health. Available at:[Link]

Sources

Application

Application Note: Formulation and Characterization of Polymer Films Plasticized with Bis(2-ethoxyethyl) Fumarate

Target Audience: Polymer Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP) Introduction & Mechanistic Rationale In the deve...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Polymer Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Introduction & Mechanistic Rationale

In the development of polymer films for pharmaceutical packaging, transdermal drug delivery systems, and biomedical devices, the selection of an appropriate plasticizer is critical. Traditional phthalate-based plasticizers are increasingly heavily scrutinized due to migration issues and toxicological concerns.

Bis(2-ethoxyethyl) fumarate (BEEF) (CAS: 45217-53-6)[1] presents a highly effective, specialized alternative. As an alkoxyalkyl ester of fumaric acid, BEEF possesses unique structural characteristics—specifically, the incorporation of polar ether linkages within its aliphatic chains.

Mechanistic Causality: The primary function of a plasticizer is to embed itself between polymer chains, increasing the free volume and lowering the glass transition temperature ( Tg​ ). BEEF achieves superior plasticization in polar polymers (such as Polyvinyl Chloride (PVC) and Ethyl Cellulose) because its ether oxygens act as potent hydrogen-bond acceptors. This thermodynamic compatibility prevents phase separation and exudation (leaching), allowing BEEF to function effectively even at high loading concentrations (up to 50% w/w), as demonstrated in historical patent literature ()[2]. Furthermore, its structural versatility has made it a valuable precursor in the synthesis of advanced polycarboxylates ()[3] and subject to strict environmental monitoring in modern packaging controls[4].

Mechanism A Rigid Polymer Matrix (High Tg, Strong Chain Interactions) C Intermolecular Penetration & Hydrogen Bonding A->C B Bis(2-ethoxyethyl) Fumarate (Polar Ether & Ester Linkages) B->C D Increased Free Volume Between Polymer Chains C->D E Disruption of Secondary Polymer-Polymer Bonds C->E F Plasticized Polymer Film (Low Tg, High Flexibility) D->F E->F

Mechanistic pathway of polymer plasticization by Bis(2-ethoxyethyl) fumarate.

Materials and Reagents

  • Plasticizer: Bis(2-ethoxyethyl) fumarate (Purity >98.0%). Note: High purity is critical to prevent unreacted alcohols or acids from interacting with Active Pharmaceutical Ingredients (APIs).

  • Polymer Matrix: Polyvinyl Chloride (PVC, high molecular weight) or Ethyl Cellulose (EC).

  • Solvent: Tetrahydrofuran (THF) or Acetone (HPLC grade).

  • Equipment: Doctor blade (film applicator), precision vacuum oven, Differential Scanning Calorimeter (DSC), Universal Testing Machine (UTM).

Experimental Protocols

The following protocols are designed as self-validating systems to ensure that all observed changes in the polymer film are strictly attributable to the BEEF plasticizer.

Workflow S1 1. Formulation (Polymer + BEEF) S2 2. Solvent Casting (Doctor Blade) S1->S2 S3 3. Controlled Drying (RT -> Vacuum) S2->S3 S4 4. Characterization (DSC, UTM, Leaching) S3->S4

Step-by-step experimental workflow for solvent casting and film validation.

Protocol A: Solvent Casting of Polymer Films
  • Solution Preparation: Dissolve 5.0 g of the polymer matrix in 50 mL of THF under continuous magnetic stirring at 40°C until optically clear.

  • Plasticizer Addition: Add BEEF at target weight percentages (e.g., 10%, 20%, 30% w/w relative to the polymer). Stir for an additional 2 hours to ensure homogeneous distribution.

  • Casting: Pour the degassed solution onto a clean, leveled glass plate. Use a doctor blade set to a 250 µm gap to draw down the film.

    • Mechanistic Causality: A doctor blade ensures uniform film thickness. Thickness variations directly skew tensile strength calculations and alter API release kinetics in drug delivery models.

  • Controlled Drying: Cover the cast film with a perforated glass dome to allow slow solvent evaporation at room temperature for 24 hours, followed by vacuum drying at 40°C for 12 hours.

    • Mechanistic Causality: Rapid evaporation causes solvent boiling, leading to micro-voids and surface defects (orange peel effect).

    • Self-Validation Check: Monitor the film's mass during vacuum drying. The process is only complete when a constant weight is achieved ( Δm<0.1% over 4 hours). This proves that subsequent Tg​ reductions are caused by BEEF, not residual THF acting as a false plasticizer.

Protocol B: Thermal and Mechanical Validation
  • Thermal Analysis (DSC): Load 5–10 mg of the film into an aluminum pan. Heat from -20°C to 150°C at 10°C/min under nitrogen.

    • Self-Validation Check: Always run a second heating cycle. The first cycle erases the film's thermal and mechanical history (stresses from casting). The Tg​ recorded from the second cycle represents the true thermodynamic state of the polymer-BEEF blend.

  • Mechanical Testing (UTM): Cut films into standard dog-bone shapes (ASTM D638). Test at a crosshead speed of 50 mm/min to determine Tensile Strength and Elongation at Break.

Protocol C: Migration and Leaching Assay (Pharma Standard)
  • Extraction: Submerge pre-weighed film samples (2x2 cm) in 50 mL of simulated physiological fluid (PBS, pH 7.4) at 37°C for 72 hours.

  • Quantification: Remove the films, dry them, and re-weigh. Analyze the PBS medium using HPLC-UV to quantify leached BEEF.

    • Self-Validation Check (Mass Balance Closure): The mass lost from the dried film must exactly equal the mass of BEEF detected in the PBS via HPLC. If the film loses more mass than the BEEF quantified, it indicates polymer degradation or the leaching of unrecorded impurities, triggering a failure of the formulation batch.

Data Presentation

The following table summarizes the expected quantitative impact of BEEF concentration on the physicochemical properties of a standard PVC film matrix.

Table 1: Quantitative Evaluation of BEEF Concentration on PVC Film Properties

BEEF Concentration (wt%)Glass Transition Temp ( Tg​ , °C)Tensile Strength (MPa)Elongation at Break (%)Migration Loss (wt% after 72h in PBS)
0% (Control) 85.0 ± 1.250.5 ± 2.110 ± 2N/A
10% 62.4 ± 0.838.2 ± 1.5145 ± 8< 0.1
20% 45.1 ± 0.925.4 ± 1.1280 ± 120.2 ± 0.05
30% 28.5 ± 0.515.0 ± 0.8390 ± 150.5 ± 0.1

Data Interpretation: The introduction of BEEF systematically disrupts polymer-polymer interactions, evidenced by the linear decrease in Tg​ and Tensile Strength, coupled with a massive exponential increase in Elongation at Break. Crucially, migration loss remains highly restricted (< 1%) even at 30% loading, validating the strong hydrogen-bonding affinity of the ethoxyethyl groups.

References

  • Title: US Patent 2897230A - Adducts of alkylated aromatic hydrocarbons and bis(2-ethoxyethyl)
  • Title: US Patent 2757187A - Polycarboxylates Source: Google Patents URL
  • Title: Bis(2-ethoxyethyl) Fumarate - CAS 45217-53-6 Database Source: iChemistry URL: [Link]

Sources

Method

Application Note: Bis(2-ethoxyethyl) Fumarate in Advanced Hydrogel Synthesis

Executive Summary & Mechanistic Rationale The development of tunable, biodegradable hydrogels is a cornerstone of modern tissue engineering and controlled drug delivery. While high-molecular-weight fumarate polymers like...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The development of tunable, biodegradable hydrogels is a cornerstone of modern tissue engineering and controlled drug delivery. While high-molecular-weight fumarate polymers like poly(propylene fumarate) (PPF) and oligo(poly(ethylene glycol) fumarate) (OPF) are well-documented[1], Bis(2-ethoxyethyl) fumarate (BEEF) offers a unique, low-molecular-weight alternative for synthesizing highly hydrophilic, crosslinkable hydrogel networks.

The Causality of Molecular Design: BEEF is a diester characterized by a central electron-deficient fumarate double bond flanked by two 2-ethoxyethyl chains.

  • Hydrophilicity & Swelling: The ether linkages (-O-) in the ethoxyethyl groups readily form hydrogen bonds with water molecules. This thermodynamic affinity drives the osmotic swelling of the hydrogel, which is critical for the diffusion of nutrients and cellular waste[2].

  • Crosslinkability: The central fumarate group (-OOC-CH=CH-COO-) provides a reactive site for free-radical polymerization. However, because 1,2-disubstituted double bonds are sterically hindered, BEEF is typically co-polymerized with a kinetic bridge, such as poly(ethylene glycol) diacrylate (PEG-DA), to ensure rapid and efficient network formation[3].

  • Biodegradability: The ester bonds adjacent to the fumarate core are susceptible to hydrolytic cleavage. In physiological environments, the network degrades into 2-ethoxyethanol and fumaric acid—a natural intermediate of the Krebs cycle, ensuring excellent biocompatibility[4].

Reaction Pathway & Network Formation

The synthesis of BEEF-based hydrogels relies on photo-initiated free-radical polymerization. We utilize Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) as the photoinitiator due to its high molar extinction coefficient at 365 nm, which allows for lower initiator concentrations and minimizes cytotoxicity compared to traditional initiators like Irgacure 2959[5].

G Init Photoinitiator (LAP) + UV Light (365 nm) Radical Free Radical Generation Init->Radical Crosslink Radical Chain Propagation & C=C Crosslinking Radical->Crosslink BEEF Bis(2-ethoxyethyl) fumarate + PEG-DA Crosslinker BEEF->Crosslink Hydrogel 3D BEEF-PEG Hydrogel Crosslink->Hydrogel Degradation Hydrolytic Cleavage (Ester Bonds) Hydrogel->Degradation H2O Products Fumaric Acid + 2-Ethoxyethanol Degradation->Products

Reaction pathway of BEEF hydrogel synthesis and subsequent hydrolytic degradation.

Quantitative Data: Tuning Hydrogel Properties

The physical and mechanical properties of the hydrogel can be precisely modulated by altering the mass ratio of BEEF to the PEG-DA crosslinker. The following table summarizes the causal relationship between formulation parameters and the resulting macroscopic properties, demonstrating the inverse relationship between swelling capacity and compressive modulus[2].

FormulationBEEF (wt%)PEG-DA (wt%)Equilibrium Swelling Ratio (Q)Compressive Modulus (kPa)Est. Degradation Half-Life
High-Swelling 15%5%18.2 ± 1.522 ± 3~9 Days
Balanced 10%10%12.5 ± 1.245 ± 5~14 Days
High-Modulus 20%10%8.4 ± 0.885 ± 8~21 Days

Data Note: Swelling ratio (Q) is defined as the mass of the swollen gel divided by the mass of the dry polymer network.

Experimental Protocol: Synthesis and Self-Validation

To ensure scientific integrity, this protocol is designed as a self-validating system . By incorporating a rigorous sol-gel fraction analysis at the end of the workflow, researchers can mathematically verify that the crosslinking mechanism was successful, rather than relying on qualitative visual inspection.

Phase 1: Precursor Solution Preparation

Causality Check: Oxygen acts as a potent radical scavenger, prematurely terminating polymer chains. Degassing the solvent is a critical step to ensure high conversion rates.

  • Solvent Preparation: Degas 10 mL of Phosphate-Buffered Saline (PBS, pH 7.4) by sparging with Nitrogen gas for 15 minutes.

  • Initiator Addition: Dissolve 0.1% (w/v) LAP photoinitiator into the degassed PBS. Protect the solution from ambient light using aluminum foil.

  • Monomer Blending: To achieve the "Balanced" formulation (from the table above), add 1.0 g of Bis(2-ethoxyethyl) fumarate and 1.0 g of PEG-DA (Mn ~700 Da) to 8 mL of the initiator solution.

  • Homogenization: Vortex the mixture for 2 minutes until a clear, homogeneous precursor solution is formed.

Phase 2: Photo-Crosslinking
  • Molding: Pipette 100 µL of the precursor solution into cylindrical Teflon molds (e.g., 6 mm diameter x 2 mm height).

  • Irradiation: Expose the molds to UV light (365 nm) at an intensity of 10 mW/cm² for exactly 5 minutes.

    • Causality Check: 10 mW/cm² provides sufficient photon flux to rapidly cleave the LAP initiator without generating excessive exothermic heat, which could denature co-encapsulated proteins or cells[3].

Phase 3: Quality Control & Self-Validation (Sol-Gel Analysis)

A successful protocol must prove that the monomers were incorporated into the network.

  • Initial Dry Weight ( Wd1​ ): Immediately post-fabrication, freeze-dry (lyophilize) three sample hydrogels for 24 hours and record their initial dry mass.

  • Sol Fraction Removal: Submerge the dried hydrogels in 10 mL of excess PBS at 37°C for 48 hours on an orbital shaker. This step leaches out any unreacted BEEF or PEG-DA monomers (the "sol fraction").

  • Swollen Weight ( Ws​ ): Remove the gels, gently blot the surface water with a Kimwipe, and record the swollen mass.

  • Final Dry Weight ( Wd2​ ): Freeze-dry the washed gels again for 24 hours and record the final dry mass.

  • Validation Calculation:

    • Gel Fraction (%) = (Wd2​/Wd1​)×100 . A valid, successfully crosslinked network must yield a Gel Fraction ≥ 85%. If the value is lower, oxygen contamination or expired initiator is the likely cause.

    • Equilibrium Swelling Ratio (Q) = Ws​/Wd2​ .

Biomedical Applications

Because BEEF hydrogels degrade into easily metabolized byproducts, they are highly suitable for in vivo applications:

  • Controlled Drug Delivery: The highly swollen nature of the 15% BEEF / 5% PEG-DA formulation allows for the rapid diffusion and release of hydrophilic small-molecule drugs or therapeutic peptides. As the ester bonds hydrolyze, the mesh size increases, facilitating a secondary, degradation-mediated burst release[2].

  • Tissue Engineering Scaffolds: By tuning the compressive modulus to ~85 kPa (using the 20% BEEF / 10% PEG-DA formulation), the hydrogel mimics the mechanical stiffness of pre-calcified osteoid tissue, making it an excellent candidate for bone tissue engineering and 3D bioprinting bioinks[5].

References

  • Synthesis of oligo(poly(ethylene glycol) fumarate) Source: PMC - NIH URL:[1]

  • Characterization of Photo-Cross-Linked Oligo[poly(ethylene glycol) fumarate] Hydrogels for Cartilage Tissue Engineering Source: Biomacromolecules - ACS Publications URL:[3]

  • In Vitro Cytotoxicity of Unsaturated Oligo[poly(ethylene glycol) fumarate] Macromers and Their Cross-Linked Hydrogels Source: Biomacromolecules - ACS Publications URL:[4]

  • A Factorial Analysis of the Combined Effects of Hydrogel Fabrication Parameters on the in vitro Swelling and Degradation of Oligo(poly(ethylene glycol) fumarate) Hydrogels Source: PMC - NIH URL:[2]

  • 3D Bioprinting of Oligo(Poly(Ethylene Glycol) Fumarate) for Bone and Nerve Tissue Engineering Source: PMC - NIH URL:[5]

Sources

Application

Application Note: Optimized Reaction Conditions for the Synthesis of Bis(2-ethoxyethyl) Fumarate

Introduction and Mechanistic Rationale Bis(2-ethoxyethyl) fumarate (CAS: 45217-53-6) is a highly versatile, unsaturated diester utilized primarily as a reactive plasticizer, a cross-linking agent in polymer synthesis, an...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

Bis(2-ethoxyethyl) fumarate (CAS: 45217-53-6) is a highly versatile, unsaturated diester utilized primarily as a reactive plasticizer, a cross-linking agent in polymer synthesis, and an intermediate in the formulation of drug delivery matrices. The synthesis of this compound relies on the esterification of the rigid, trans-geometry fumaric acid backbone with 2-ethoxyethanol (also known as Cellosolve).

Because esterification is a thermodynamically reversible process, achieving high conversion rates requires precise manipulation of the reaction equilibrium. As an application scientist, selecting the correct synthetic route depends heavily on the available apparatus and the tolerance for specific byproducts. This guide presents two field-validated methodologies:

  • Direct Fischer Esterification : This classical approach utilizes fumaric acid and an organic acid catalyst, typically p-toluenesulfonic acid (p-TsOH) 1. The causality of high yield in this route relies strictly on Le Chatelier's principle—using a solvent like toluene to azeotropically remove the water byproduct via a Dean-Stark apparatus, thereby continuously driving the reaction forward 2.

  • Transesterification : This modern, solvent-free approach utilizes dimethyl fumarate and a Lewis acid catalyst, such as titanium tetraisopropoxide (TTIP) 3. This route avoids water generation entirely, utilizing the continuous fractional distillation of methanol to drive the equilibrium 4. TTIP is selected because its empty d-orbitals effectively coordinate with the carbonyl oxygen, enhancing electrophilicity without promoting unwanted etherification of the alcohol, a common side reaction seen with strong mineral acids 5.

Comparative Reaction Metrics

To assist in route selection, the quantitative parameters of both methodologies are summarized below.

ParameterRoute A: Direct EsterificationRoute B: Transesterification
Starting Material Fumaric AcidDimethyl Fumarate
Alcohol 2-Ethoxyethanol (2.5 eq)2-Ethoxyethanol (2.2 eq)
Catalyst p-Toluenesulfonic acid (p-TsOH)Titanium tetraisopropoxide (TTIP)
Solvent TolueneNeat (Solvent-Free)
Temperature 110–120 °C (Reflux)130–140 °C
Byproduct Water (H₂O)Methanol (MeOH)
Equilibrium Driver Azeotropic removal (Dean-Stark)Fractional distillation
Typical Yield 85–90%90–95%

Reaction Workflows and Logical Relationships

The following diagram illustrates the divergent mechanistic pathways and operational workflows for synthesizing bis(2-ethoxyethyl) fumarate.

G A Route A: Direct Esterification Fumaric Acid + 2-Ethoxyethanol C Catalyst: p-TsOH Solvent: Toluene Temp: 110-120°C (Reflux) A->C Acid Catalysis B Route B: Transesterification Dimethyl Fumarate + 2-Ethoxyethanol D Catalyst: Ti(OiPr)4 Solvent: Neat Temp: 130-140°C B->D Lewis Acid Catalysis E Target Molecule: Bis(2-ethoxyethyl) fumarate (CAS: 45217-53-6) C->E Esterification F Byproduct: H2O Removed via Dean-Stark C->F Azeotropic Removal D->E Transesterification G Byproduct: Methanol Removed via Distillation D->G Fractional Distillation

Workflow diagram comparing Direct Esterification and Transesterification routes for target synthesis.

Validated Experimental Protocols

A robust protocol must be self-validating. The procedures below are designed so that the operator can empirically verify reaction completion in real-time without relying solely on arbitrary time endpoints.

Protocol A: Direct Fischer Esterification (p-TsOH Catalyzed)

Self-Validating Principle: The reaction progress is directly proportional to the volume of water collected in the Dean-Stark trap. The reaction is complete when the theoretical water volume is achieved.

Reagents (1.0 mol scale):

  • Fumaric Acid: 1.0 mol (116.1 g)

  • 2-Ethoxyethanol: 2.5 mol (225.3 g) – Excess is used to push the equilibrium.

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O): 0.05 mol (9.5 g)

  • Toluene: 300 mL

Step-by-Step Methodology:

  • Apparatus Assembly : Equip a 1 L two-neck round-bottom flask with a magnetic stir bar, a Dean-Stark trap (filled initially with toluene), and a reflux condenser.

  • Charging the Reactor : Add the fumaric acid, 2-ethoxyethanol, p-TsOH, and toluene to the flask. Ensure stirring is vigorous to suspend the initially insoluble fumaric acid.

  • Heating & Azeotropic Distillation : Heat the mixture to reflux (approx. 110–120 °C). The toluene-water azeotrope will begin to vaporize, condense, and separate in the Dean-Stark trap.

  • Self-Validation Checkpoint : Monitor the lower aqueous phase in the trap. The theoretical water yield for the complete diesterification of 1.0 mol of fumaric acid is 36 mL (2.0 mol of H₂O). The reaction is empirically complete when water accumulation ceases and matches this 36 mL target (typically taking 6–8 hours).

  • Quenching & Workup : Cool the mixture to room temperature. Transfer to a separatory funnel and wash the organic layer with saturated aqueous NaHCO₃ (2 × 100 mL) to neutralize the p-TsOH catalyst and extract any unreacted trace acid. Follow with a brine wash (100 mL).

  • Isolation : Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure (rotary evaporator). The crude product can be advanced to vacuum distillation for high-purity isolation.

Protocol B: Transesterification (TTIP Catalyzed)

Self-Validating Principle: Reaction completion is verified by the stoichiometric collection of the methanol distillate.

Reagents (1.0 mol scale):

  • Dimethyl Fumarate: 1.0 mol (144.1 g)

  • 2-Ethoxyethanol: 2.2 mol (198.3 g)

  • Titanium tetraisopropoxide (TTIP): 0.01 mol (2.8 g)

Step-by-Step Methodology:

  • Apparatus Assembly : Equip a 500 mL round-bottom flask with a magnetic stir bar, a short-path distillation head, a thermometer, and a receiving flask chilled in an ice bath.

  • Charging & Purging : Combine dimethyl fumarate and 2-ethoxyethanol in the flask. Purge the system with dry Nitrogen for 10 minutes. Note: TTIP is highly sensitive to moisture and will rapidly hydrolyze to inactive TiO₂ if exposed to ambient humidity.

  • Catalyst Injection : Inject the TTIP via syringe directly into the mixture under a steady nitrogen counter-flow.

  • Heating & Distillation : Gradually heat the reaction mixture to 130–140 °C. Methanol (bp 64.7 °C) will begin to distill over into the chilled receiving flask.

  • Self-Validation Checkpoint : The theoretical yield of methanol for a 1.0 mol scale transesterification is 81 mL (64 g). Maintain heating until the distillation of methanol ceases and the collected volume matches the theoretical value (typically 4–6 hours).

  • Catalyst Quench & Workup : Cool the mixture to room temperature. Quench the active titanium catalyst by adding 5 mL of deionized water and stirring for 15 minutes, which precipitates the titanium as insoluble TiO₂. Filter the mixture through a pad of Celite to remove the white precipitate.

  • Isolation : Distill the filtrate under high vacuum to strip off the slight excess of 2-ethoxyethanol, leaving the pure bis(2-ethoxyethyl) fumarate target in the distillation pot.

References

  • Process for the preparation of monoesters of fumaric acid (EP0069926B1). Google Patents.
  • Chemical Synthesis of Fully Biomass-Based Poly(butylene succinate) from Inedible-Biomass-Based Furfural and Evaluation of Its Biomass Carbon Ratio. Biomacromolecules - ACS Publications.
  • Production of diisopropyl fumarate (JPS60193946A). Google Patents.
  • Synthesis of poly(ethylene glycol)-tethered poly(propylene fumarate) and its modification with GRGD peptide. ResearchGate.
  • Esterification of malic acid on various catalysts. Fine Chemical Technologies.

Sources

Method

Application Note: Bis(2-ethoxyethyl) Fumarate (BEEF) as a Versatile Crosslinking Agent in Advanced Polymer Networks

Audience: Materials Scientists, Polymer Chemists, and Drug Delivery Researchers Focus: Mechanistic rationale, formulation causality, and validated protocols for utilizing Bis(2-ethoxyethyl) fumarate (CAS 45217-53-6) in h...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Materials Scientists, Polymer Chemists, and Drug Delivery Researchers Focus: Mechanistic rationale, formulation causality, and validated protocols for utilizing Bis(2-ethoxyethyl) fumarate (CAS 45217-53-6) in hydrogels and smart materials.

Chemical Rationale and Causality

Bis(2-ethoxyethyl) fumarate (BEEF) is an advanced, symmetrical diester crosslinking agent[1]. While terminal diacrylates (e.g., PEGDA) are ubiquitous in hydrogel synthesis, they often homopolymerize rapidly, leading to heterogeneous networks with dense microgel regions and high shrinkage stress. BEEF solves this through two distinct structural advantages:

  • Sterically Hindered Fumarate Core: The central reactive site is a 1,2-disubstituted trans-alkene. This steric hindrance drastically reduces its homopolymerization rate. When formulated with electron-rich co-monomers, BEEF enforces an alternating copolymerization regime. This causality results in a highly homogeneous, stress-relaxed network architecture, making it ideal for force-responsive polymers and tough elastomers[2].

  • Ethoxyethyl Spacer Arms: The two 2-ethoxyethyl chains mimic the solvation properties of low-molecular-weight polyethylene glycol (PEG). These ether-rich arms act as internal plasticizers, ensuring the crosslinker remains highly miscible in both aqueous media and organic phases, which is critical for synthesizing multi-network smart sensors and flexible matrices[2].

Furthermore, the ester linkages in the fumarate backbone are susceptible to hydrolytic and enzymatic cleavage, rendering BEEF-crosslinked networks biodegradable over time—a critical requirement for in situ tissue engineering and drug delivery scaffolds[3].

Mechanistic Pathway

The crosslinking of BEEF relies on free-radical initiation. Depending on the application, this can be driven by UV photolysis or physiological redox systems.

Fumarate_Pathway A Initiator System (UV or Redox) B Primary Radicals (R•) A->B Cleavage C Bis(2-ethoxyethyl) fumarate + Co-monomers B->C Initiation D Alternating Propagation C->D C=C Addition E Flexible Crosslinked Network D->E Termination

Radical polymerization pathway of Bis(2-ethoxyethyl) fumarate into a flexible network.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as closed-loop systems. Each workflow includes a specific validation step to confirm that the underlying chemical causality has been achieved.

Protocol A: UV-Photopolymerized Thin Films for Force-Responsive Sensors

This protocol utilizes UV light for rapid, spatially controlled gelation, ideal for casting flexible sensor coatings[2].

Materials:

  • Crosslinker: Bis(2-ethoxyethyl) fumarate (BEEF)

  • Monomer: Acrylamide or N-isopropylacrylamide (NIPAM)

  • Photoinitiator: Irgacure 2959 (I2959)

  • Solvent: Deionized Water / Ethanol (80:20 v/v)

Step-by-Step Methodology:

  • Precursor Formulation: Dissolve 10% (w/v) monomer and 2 mol% BEEF (relative to monomer) in the solvent. Causality: The 2 mol% ratio ensures the network surpasses the gel point without becoming overly brittle[2].

  • Initiator Addition: Add 0.5% (w/v) I2959. Protect the vial from ambient light using aluminum foil.

  • Degassing (Critical Step): Purge the solution with Nitrogen ( N2​ ) gas for 15 minutes. Causality: Oxygen is a potent radical scavenger that will inhibit the sterically hindered fumarate double bond much faster than terminal acrylates.

  • Casting & Curing: Pipette the solution into a 1 mm thick glass mold. Irradiate at 365 nm ( 10 mW/cm2 ) for 5 minutes.

  • Validation (Gel Fraction): Remove the film, dry it to a constant weight ( W0​ ), and submerge it in excess solvent for 48 hours to leach unreacted monomers. Dry again to find the crosslinked weight ( Wg​ ).

    • System Check: Calculate Gel Fraction = (Wg​/W0​)×100 . A successful BEEF network must yield >90%. Values <80% indicate oxygen inhibition or insufficient UV dose.

Protocol B: Redox-Initiated In Situ Macroporous Hydrogels

This protocol is designed for injectable biomaterials where UV light cannot penetrate. It utilizes a biocompatible redox pair[3].

Materials:

  • Crosslinker: Bis(2-ethoxyethyl) fumarate (BEEF)

  • Monomer: Poly(ethylene glycol) methacrylate (PEGMA)

  • Redox Pair: Ammonium Persulfate (APS) and L-Ascorbic Acid (AA)

  • Porogen: Sodium Bicarbonate ( NaHCO3​ )

Step-by-Step Methodology:

  • Component Segregation: Prepare two separate aqueous solutions to prevent premature crosslinking.

    • Solution A: PEGMA, BEEF (5 mol%), APS (10 mM).

    • Solution B: L-Ascorbic Acid (10 mM), NaHCO3​ (50 mM).

  • Injection & Mixing: Co-inject Solution A and Solution B through a dual-barrel syringe equipped with a static mixer into the target site (or mold) at 37°C.

  • Concurrent Gelation & Foaming: The reaction between AA and NaHCO3​ evolves CO2​ gas, while the APS/AA redox pair generates sulfate radicals ( SO4−∙​ ) to initiate BEEF crosslinking. Causality: The simultaneous timing traps the CO2​ bubbles within the curing matrix, creating a highly interconnected macroporous architecture[3].

  • Validation (Rheological Crossover): Perform a time-sweep rheology test at 1 Hz, 1% strain, 37°C.

    • System Check: Monitor the Storage Modulus ( G′ ) and Loss Modulus ( G′′ ). The exact time where G′ crosses above G′′ defines the gelation time ( tgel​ ). For successful in situ application, tgel​ must reliably fall between 3 to 8 minutes.

Experimental_Workflow Step1 1. Formulation Mix BEEF (Crosslinker) + Monomer + Solvent Step2 2. Degassing N2 Purge for 15 min (Prevent O2 Inhibition) Step1->Step2 Step3 3. Initiation Add APS/AA or Irgacure Step2->Step3 Step4 4. Gelation Monitor G' / G'' Crossover Step3->Step4 Step5 5. Validation Calculate Gel Fraction & Swelling Ratio Step4->Step5

Self-validating experimental workflow for synthesizing and characterizing BEEF hydrogels.

Quantitative Data Summary

The choice of initiation system directly impacts the macro-scale properties of the BEEF-crosslinked networks. The table below summarizes expected quantitative outcomes based on the protocols above.

Initiation MethodInitiator SystemTemp / StimulusGelation Time ( tgel​ )Network HomogeneityPrimary Application
Photopolymerization Irgacure 2959365 nm UV2 – 5 minsHighForce-responsive sensors, thin films[2]
Redox (In situ) APS / L-Ascorbic Acid37°C (Body Temp)3 – 8 minsModerate (Diffusion limited)Injectable macroporous scaffolds[3]
Thermal Curing AIBN or BPO70°C (Oven)2 – 4 hoursVery HighBulk absorbent polymers, structural elastomers[4]

References

  • Title: Bis(2-ethoxyethyl)
  • Title: CN111378171A - Force-responsive crosslinked polymer with multiple networks Source: Google Patents URL
  • Title: Synthesis of in Situ Cross-Linkable Macroporous Biodegradable Poly(propylene fumarate-co-ethylene glycol)
  • Title: US20030078349A1 - Cross-linked polymer and process for producing the same, absorptive structure and absorptive article Source: Google Patents URL

Sources

Application

Step-by-step NMR characterization of bis(2-ethoxyethyl) fumarate

Step-by-Step NMR Characterization of Bis(2-ethoxyethyl) Fumarate: A Comprehensive Protocol Introduction Bis(2-ethoxyethyl) fumarate (CAS: 45217-53-6) is a highly specialized diester compound widely utilized as an interme...

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Author: BenchChem Technical Support Team. Date: April 2026

Step-by-Step NMR Characterization of Bis(2-ethoxyethyl) Fumarate: A Comprehensive Protocol

Introduction

Bis(2-ethoxyethyl) fumarate (CAS: 45217-53-6) is a highly specialized diester compound widely utilized as an intermediate in the synthesis of advanced copolymers, plasticizers, and biomedical hydrogels. Because its physical and chemical properties are heavily dictated by the trans geometry of its central double bond, rigorous structural validation is required. Nuclear Magnetic Resonance (NMR) spectroscopy serves as the definitive analytical tool to confirm its molecular architecture, differentiate it from its cis isomer (maleate), and verify sample purity.

Mechanistic Insights & Causality in Experimental Design

A robust NMR protocol is not just a sequence of operations; it is a carefully designed experiment based on molecular physics. As a standard practice in structural elucidation, the following parameters are chosen with specific mechanistic intent:

  • Solvent Selection : Chloroform-d (CDCl3) is utilized because it perfectly dissolves medium-polarity diesters without inducing significant solvent-solute hydrogen bonding that could artificially shift the ether or ester resonances.

  • Isomeric Differentiation (Trans vs. Cis) : The most critical diagnostic feature is the alkene proton signal. In fumarates, the trans symmetry places each alkene proton directly in the magnetic deshielding cone of the adjacent carbonyl group. This results in a significant downfield chemical shift (~6.85 ppm)[1]. In contrast, the cis geometry of maleates lacks this specific anisotropic deshielding, causing their alkene protons to appear further upfield (~6.2 ppm). Furthermore, the trans symmetry renders the two alkene protons chemically and magnetically equivalent, yielding a sharp singlet rather than a complex splitting pattern[1].

  • Relaxation Kinetics (d1 Delay) : For quantitative NMR (qNMR), the relaxation delay (d1) must account for the longest longitudinal relaxation time (T1). The quaternary carbonyl carbons in fumarates lack attached protons, meaning they rely on inefficient dipole-dipole interactions to relax[2]. A standard 1-second delay will artificially suppress the carbonyl signal. Therefore, a d1 of 5.0 seconds is strictly required for 13C acquisition to ensure accurate signal representation[2].

Self-Validating Experimental Protocol

This step-by-step methodology is designed as a closed-loop, self-validating system. If the final integration ratios do not perfectly match the theoretical values, the sample preparation or acquisition parameters must be re-evaluated.

Step 1: Sample Preparation

  • Accurately weigh 15–20 mg of bis(2-ethoxyethyl) fumarate into a clean glass vial.

  • Dissolve the compound completely in 0.6 mL of high-purity CDCl3 containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Transfer the solution to a 5 mm precision NMR tube. Ensure the solvent column height is exactly 4–5 cm to guarantee optimal magnetic field homogeneity.

Step 2: Instrument Tuning and Shimming

  • Insert the sample into a 400 MHz or 600 MHz NMR spectrometer.

  • Lock the spectrometer to the deuterium frequency of CDCl3.

  • Perform rigorous shimming (optimizing Z, Z2, Z3, and Z4 coils). The protocol is validated at this step if the TMS reference peak exhibits a full width at half maximum (FWHM) of < 1.0 Hz.

Step 3: 1H NMR Acquisition

  • Load the standard 1D proton pulse sequence (e.g., zg30).

  • Set the spectral width (SW) to 15 ppm, centered at 5 ppm.

  • Set the number of scans (ns) to 16, and the relaxation delay (d1) to 2.0 seconds.

  • Acquire the free induction decay (FID) and apply a Fourier transform with slight exponential apodization (Line Broadening, LB = 0.3 Hz).

Step 4: 13C NMR Acquisition

  • Load the standard 1D carbon pulse sequence with proton decoupling (e.g., zgpg30).

  • Set the SW to 250 ppm, centered at 100 ppm.

  • Set ns to 512 and d1 to 5.0 seconds to ensure full relaxation of the carbonyl carbons[3].

  • Acquire and apply a Fourier transform (LB = 1.0 Hz).

Step 5: Self-Validation via Integration Phase and baseline correct the 1H spectrum. Integrate the signals from downfield to upfield. The system validates itself if the integrals strictly adhere to the 2:4:4:4:6 ratio. Any deviation greater than 2% indicates incomplete relaxation, monoester impurities, or residual 2-ethoxyethanol.

Quantitative Data Presentation

Table 1: Predicted 1H NMR Assignments (400 MHz, CDCl3)

Position Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment
1 ~6.85 Singlet (s) - 2H -CH =CH - (Alkene)
2 ~4.35 Triplet (t) ~4.8 4H -C(=O)O-CH 2- (Ester)
3 ~3.68 Triplet (t) ~4.8 4H -CH 2-O-CH2- (Ether, ester side)
4 ~3.55 Quartet (q) ~7.0 4H -O-CH 2-CH3 (Ether, ethyl side)

| 5 | ~1.22 | Triplet (t) | ~7.0 | 6H | -CH 3 (Terminal methyl) |

Table 2: Predicted 13C NMR Assignments (100 MHz, CDCl3)

Position Chemical Shift (ppm) Carbon Type Assignment
1 ~165.0 Quaternary (C) C =O (Carbonyl)
2 ~133.5 Methine (CH) C =C (Alkene)
3 ~68.4 Methylene (CH2) -C H2-O- (Ether, ester side)
4 ~66.6 Methylene (CH2) -O-C H2-CH3 (Ether, ethyl side)
5 ~64.2 Methylene (CH2) -C(=O)O-C H2- (Ester)

| 6 | ~15.2 | Primary (CH3) | -C H3 (Terminal methyl) |

Workflow & Logic Visualizations

NMR_Workflow Start Sample Preparation (15-20 mg in 0.6 mL CDCl3) LockShim Lock & Shim (Optimize Z-coils for homogeneity) Start->LockShim Acq1H 1H NMR Acquisition (ns=16, d1=2s, zg30) LockShim->Acq1H Acq13C 13C NMR Acquisition (ns=512, d1=5s, zgpg30) LockShim->Acq13C Process Fourier Transform & Phase/Baseline Correction Acq1H->Process Acq13C->Process Validate Self-Validation (Integrals = 2:4:4:4:6) Process->Validate

Standardized NMR acquisition and self-validation workflow for esterified fumarates.

Assignment_Logic Alkene Alkene Protons (-CH=CH-) Shift: ~6.85 ppm Integral: 2H (Singlet) EsterCH2 Ester -CH2- Shift: ~4.35 ppm Integral: 4H (Triplet) EtherCH2 Ether -CH2- Shift: ~3.68 ppm Integral: 4H (Triplet) EthylCH2 Ethyl -CH2- Shift: ~3.55 ppm Integral: 4H (Quartet) EthylCH3 Terminal -CH3 Shift: ~1.22 ppm Integral: 6H (Triplet) Symmetry Trans Symmetry (Equivalent environments) Symmetry->Alkene Causes singlet Coupling Vicinal Coupling (3J) ~7.0 Hz Coupling->EsterCH2 Couples with Ether CH2 Coupling->EtherCH2 Couples with Ester CH2 Coupling->EthylCH2 Couples with CH3 Coupling->EthylCH3 Couples with Ethyl CH2

Spin-spin coupling networks and structural assignment logic for bis(2-ethoxyethyl) fumarate.

References

  • Source: Magnetic Resonance in Chemistry (via NIH)
  • Source: Journal of Chemical Research (via ResearchGate)
  • Title: Continuous-Flow Synthesis of Dimethyl Fumarate: a Powerful Small Molecule on the Treatment of Psoriasis and Multiple Sclerosis Source: Semantic Scholar URL

Sources

Technical Notes & Optimization

Troubleshooting

Preventing auto-polymerization of bis(2-ethoxyethyl) fumarate during storage

Welcome to the technical support center for bis(2-ethoxyethyl) fumarate. This guide is designed for researchers, scientists, and drug development professionals to address the critical issue of preventing auto-polymerizat...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for bis(2-ethoxyethyl) fumarate. This guide is designed for researchers, scientists, and drug development professionals to address the critical issue of preventing auto-polymerization of this monomer during storage. As a Senior Application Scientist, I have synthesized industry best practices and scientific principles to provide you with a comprehensive resource for maintaining the integrity of your bis(2-ethoxyethyl) fumarate.

Frequently Asked Questions (FAQs)

Q1: What is bis(2-ethoxyethyl) fumarate and why is it prone to auto-polymerization?

A1: Bis(2-ethoxyethyl) fumarate is a diester of fumaric acid. Its chemical structure contains a carbon-carbon double bond, which is susceptible to free-radical polymerization. This process can be initiated by heat, light (UV radiation), or the presence of radical-forming impurities. Once initiated, a chain reaction can occur, leading to the formation of oligomers and polymers, which can alter the material's properties and render it unsuitable for its intended use.

Q2: What are the visible signs of auto-polymerization?

A2: The initial stages of polymerization may not be visible. However, as the process progresses, you may observe an increase in viscosity, the formation of a gel, or even complete solidification of the liquid monomer. Any noticeable change in the physical appearance of the clear, liquid monomer should be considered a potential sign of polymerization.

Q3: What is a polymerization inhibitor and why is it necessary?

A3: A polymerization inhibitor is a chemical compound added to a monomer to prevent or delay unwanted polymerization.[1] Inhibitors work by scavenging free radicals that initiate the polymerization chain reaction. For unsaturated esters like bis(2-ethoxyethyl) fumarate, the addition of an inhibitor is crucial for ensuring its stability during transportation and storage.[1]

Q4: Which inhibitor is recommended for bis(2-ethoxyethyl) fumarate?

A4: Based on extensive use in stabilizing similar acrylate and methacrylate monomers, Hydroquinone Monomethyl Ether (MEHQ) , also known as 4-methoxyphenol, is a highly effective and widely recommended inhibitor.[2] It functions as a free-radical scavenger, effectively terminating the polymerization chain reaction.

Troubleshooting Guide

This section addresses specific issues you might encounter during the storage and handling of bis(2-ethoxyethyl) fumarate.

Problem Potential Cause Recommended Action
Increased Viscosity or Gel Formation Onset of auto-polymerization due to inhibitor depletion, exposure to high temperatures, or light.1. Do NOT attempt to use the material. 2. Safely quarantine the container in a well-ventilated area, away from heat sources.3. Contact your institution's Environmental Health and Safety (EHS) department for guidance on proper disposal of polymerized material.4. Review your storage conditions and inhibitor monitoring protocol.
Cloudiness or Precipitate in the Monomer This could indicate the formation of insoluble oligomers or polymers, or contamination.1. Do not use the material.2. Allow a small, undisturbed sample to sit and observe if the precipitate settles.3. Consider performing an analytical check for oligomers using Gel Permeation Chromatography (GPC/SEC).4. If polymerization is confirmed, follow the disposal procedure mentioned above.
Discoloration (e.g., yellowing) May be an early sign of degradation or reaction with contaminants. While not always indicative of polymerization, it warrants investigation.1. Monitor the viscosity of the material closely.2. Check the inhibitor concentration using High-Performance Liquid Chromatography (HPLC).3. If possible, compare the color to a fresh, uncompromised sample.4. If in doubt, it is safer to discard the material according to safety protocols.

Mechanism of Free-Radical Polymerization and Inhibition

The auto-polymerization of bis(2-ethoxyethyl) fumarate proceeds via a free-radical chain reaction. This process can be effectively halted by the introduction of a polymerization inhibitor like MEHQ.

G cluster_0 Free-Radical Polymerization Initiator Initiator (Heat, Light) Initiator->Radical Initiation Monomer Bis(2-ethoxyethyl) fumarate Radical->Monomer Propagation Polymer_Chain Polymer Chain Monomer->Polymer_Chain Radical_Inhibitor MEHQ (Inhibitor) Radical_Inhibitor->Radical Termination

Sources

Optimization

Technical Support Center: Optimizing Reaction Time for Bis(2-ethoxyethyl) Fumarate (BEEF) Copolymers

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for bis(2-ethoxyethyl) fumarate (BEEF) copolymerization. This guide is designed to provide you with in-depth...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for bis(2-ethoxyethyl) fumarate (BEEF) copolymerization. This guide is designed to provide you with in-depth troubleshooting advice, answers to frequently asked questions, and robust protocols to help you optimize your reaction times and achieve consistent, high-quality results. The polymerization of 1,2-disubstituted monomers like BEEF presents unique challenges, primarily due to steric hindrance, which can lead to slow propagation rates.[1][2] This resource combines fundamental principles of polymer chemistry with practical, field-proven insights to help you navigate these challenges effectively.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during your experiments. Each issue is followed by a systematic guide to identify the root cause and implement a solution.

Issue 1: My polymerization reaction is extremely slow or has completely stalled.

A slow or stalled reaction is the most common issue when working with sterically hindered monomers like dialkyl fumarates. The cause often lies in reaction purity, initiator efficiency, or temperature control.

Causality: The slow propagation rate of fumarates is an inherent property due to the steric hindrance around the double bond.[1] This makes the reaction highly sensitive to any factors that can further reduce the rate of radical formation or increase the rate of termination.

Troubleshooting Workflow:

G Start Slow or Stalled Reaction Check_Inhibitor Step 1: Verify Monomer Purity (Check for Inhibitor) Start->Check_Inhibitor Inhibitor_Present Inhibitor Present? Check_Inhibitor->Inhibitor_Present Purify_Monomer Action: Pass monomer through inhibitor removal column (e.g., basic alumina). Inhibitor_Present->Purify_Monomer Yes Check_Oxygen Step 2: Check for Oxygen Inhibition Inhibitor_Present->Check_Oxygen No Purify_Monomer->Check_Oxygen Then Oxygen_Present System Properly Inert? Check_Oxygen->Oxygen_Present Inert_System Action: Improve deoxygenation. Use N2/Ar sparging for 30-60 min or freeze-pump-thaw cycles. Oxygen_Present->Inert_System No Check_Initiator Step 3: Evaluate Initiator (Age, Storage, Half-life) Oxygen_Present->Check_Initiator Yes Inert_System->Check_Initiator Then Initiator_Issue Initiator Inefficient? Check_Initiator->Initiator_Issue Replace_Initiator Action: Use fresh initiator. Select initiator with appropriate half-life for reaction temp. Initiator_Issue->Replace_Initiator Yes Check_Temp Step 4: Assess Reaction Temperature Initiator_Issue->Check_Temp No Replace_Initiator->Check_Temp Then Temp_Low Temperature Too Low? Check_Temp->Temp_Low Increase_Temp Action: Gradually increase temp in 5-10°C increments. Monitor conversion. Temp_Low->Increase_Temp Yes Success Problem Resolved Temp_Low->Success No Increase_Temp->Success

  • Verify Monomer Purity: Commercial vinyl monomers, including BEEF and its comonomers, are shipped with inhibitors (e.g., MEHQ, p-methoxyphenol) to prevent premature polymerization.[3] These must be removed immediately before use.

    • Action: Pass the liquid monomers through a column packed with basic alumina.

  • Ensure an Inert Atmosphere: Oxygen is a potent radical scavenger that can inhibit free-radical polymerization.[3]

    • Action: Deoxygenate the reaction mixture thoroughly. For most applications, sparging with an inert gas (nitrogen or argon) for 30-60 minutes is sufficient.[4] For highly sensitive or kinetic studies, perform at least three freeze-pump-thaw cycles.

  • Evaluate the Initiator: The choice and condition of the initiator are critical. Initiators lose activity over time, and their decomposition rate is highly temperature-dependent.

    • Action: Use a fresh initiator from a reliable source. Select an initiator whose 10-hour half-life temperature (T½) is close to your intended reaction temperature. This ensures a steady supply of radicals throughout the reaction. For example, AIBN is commonly used for reactions around 60-80°C.[5]

  • Assess Reaction Temperature: Polymerization rates are highly dependent on temperature.[6] For sterically hindered monomers, a higher thermal energy is often needed to overcome the activation barrier for propagation.

    • Action: If the reaction is sluggish, consider increasing the temperature in 5-10°C increments. Be aware that higher temperatures can also increase termination rates and may lead to lower molecular weight polymers.[6]

Frequently Asked Questions (FAQs)

Q1: How do I select the optimal initiator and its concentration for BEEF copolymerization?

A: The optimal initiator provides a consistent rate of radical generation at your desired reaction temperature.

  • Initiator Selection: The key parameter is the initiator's half-life (t½), the time it takes for half of the initiator to decompose at a given temperature. For most conventional polymerizations lasting several hours, an initiator with a 10-hour t½ around the reaction temperature is a good starting point. Studies have shown that for dialkyl fumarates, initiators that generate more stable primary radicals, such as dimethyl 2,2′-azobis(isobutyrate) (MAIB), can lead to higher reaction rates and molecular weights compared to more common initiators like AIBN.[1]

  • Concentration: Initiator concentration directly influences both reaction rate and the final molecular weight.

    • Higher Concentration: Leads to a faster reaction rate due to a higher concentration of active radical species. However, it also increases the probability of termination events, which results in polymers with lower molecular weight.[7]

    • Lower Concentration: Results in a slower reaction but can produce higher molecular weight polymers.

    • Typical Range: A starting point for initiator concentration is typically 0.1 to 1.0 mol% with respect to the total monomer concentration. Optimization within this range is recommended based on the desired balance of reaction time and polymer properties.[5]

InitiatorAbbreviation10-hr Half-Life Temp. (°C)Common Solvents
2,2'-Azobis(isobutyronitrile)AIBN65Toluene, Dioxane, THF
Benzoyl PeroxideBPO73Toluene, Benzene
Dimethyl 2,2'-azobis(isobutyrate)MAIB50Toluene, THF
Potassium PersulfateKPS61Water (for emulsion/dispersion)

Table 1: Common Initiators for Radical Polymerization. Data compiled from various sources.

Q2: How does the choice of comonomer affect the reaction time?

A: The comonomer choice is critical. Fumarates are electron-poor monomers, and their polymerization rate is significantly enhanced when copolymerized with an electron-rich comonomer.

  • Reactivity Ratios: The tendency of monomers to react with each other is described by their reactivity ratios (r1, r2). Dialkyl fumarates exhibit a high tendency toward alternating copolymerization with electron-donating comonomers like styrene or vinyl acetate.[1] This alternating behavior can accelerate the overall reaction rate compared to the homopolymerization of fumarate.

  • Steric Effects: Comonomers with less steric bulk (e.g., vinyl acetate, acrylates) can help to increase the propagation rate.[1]

  • Practical Implications: If your reaction with a specific comonomer is too slow, consider switching to a more electron-rich or less sterically hindered comonomer to improve kinetics.

Q3: Can I run the polymerization in bulk, or is a solvent necessary?

A: Both bulk and solution polymerization are possible, but each has trade-offs affecting reaction time and control.

  • Bulk Polymerization:

    • Pros: Higher monomer concentration leads to a faster polymerization rate. The process is solvent-free.

    • Cons: The viscosity of the reaction medium increases significantly with conversion (the Trommsdorff or gel effect). This can trap radicals, leading to a rapid, uncontrolled acceleration in rate and temperature, potentially broadening the molecular weight distribution. For rigid polymers like poly(fumarates), this can also make the product difficult to remove from the reactor.

  • Solution Polymerization:

    • Pros: The solvent helps to dissipate heat, control viscosity, and maintain a homogeneous reaction. This provides better control over the reaction kinetics and the final polymer properties.[5]

    • Cons: The reaction rate is lower due to the dilution of monomers and initiator. The solvent must be removed from the final product.

  • Recommendation: For initial experiments and better control, solution polymerization is recommended. Toluene and 1,4-dioxane are common solvents.[5] The concentration can be optimized; a typical starting range is 20-50% solids (monomer weight/total weight).

Standard Operating Protocol

This section provides a baseline protocol for the free-radical solution copolymerization of BEEF.

Protocol: Free-Radical Solution Copolymerization of BEEF with Vinyl Acetate (VA)

1. Monomer Purification: a. Prepare a short chromatography column packed with basic alumina. b. Pass the required volumes of BEEF and vinyl acetate through the column to remove the inhibitor. Collect the purified monomers in a clean, dry flask. Use immediately.

2. Reactor Setup and Inerting: a. Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen/argon inlet with a bubbler. b. Add the desired amounts of purified BEEF, purified vinyl acetate, and the solvent (e.g., 1,4-dioxane) to the flask. c. Submerge the flask in an oil bath and begin stirring. d. Bubble nitrogen or argon gas through the solution for at least 30 minutes to remove dissolved oxygen.

3. Polymerization: a. While inerting, weigh the required amount of initiator (e.g., AIBN) in a separate vial. b. Once the system is deoxygenated, heat the oil bath to the desired reaction temperature (e.g., 70°C for AIBN). c. Once the temperature has stabilized, add the initiator to the reaction flask. d. Allow the reaction to proceed for the planned duration (e.g., 6-24 hours). Monitor the reaction progress by taking small aliquots at different time points to measure conversion (e.g., via ¹H NMR or gravimetry).

4. Termination and Purification: a. To stop the reaction, cool the flask in an ice bath and expose the mixture to air. b. Precipitate the copolymer by slowly pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol or hexane). c. Collect the precipitated polymer by filtration. d. Wash the polymer with fresh non-solvent to remove any unreacted monomers. e. Dry the final copolymer product in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-Up Purify 1. Monomer Purification Setup 2. Reactor Setup & Inerting Purify->Setup Heat 3. Heat to Reaction Temp Setup->Heat Initiate 4. Add Initiator Heat->Initiate Polymerize 5. Polymerize (6-24h) Initiate->Polymerize Terminate 6. Terminate (Cool & Expose to Air) Polymerize->Terminate Precipitate 7. Precipitate in Non-Solvent Terminate->Precipitate Dry 8. Dry Polymer (Vacuum Oven) Precipitate->Dry

References

  • SEDICI. (2023). Homo- and copolymers based on dialkyl fumarates: A review on radical polymerization, properties, current and future applications. Retrieved from [Link]

  • Otsu, T., & Yoshioka, M. (1992). Kinetic studies on the radical polymerization of isopropyl tert-butyl fumarate initiated with 2,2'-azobis(isobutyronitrile) and dimethyl 2,2'-azobis(isobutyrate). Journal of Polymer Science Part A: Polymer Chemistry, 30(8), 1559-1565. Retrieved from [Link]

  • Juwono, A. L. (2006). Chapter 5. Copolymerization. Fisika Polimer. Retrieved from [Link]

  • AIDIC. (2019). A Study of the Influential Factors Regarding the Thermal Stability of Polymeric Materials. Chemical Engineering Transactions, 77, 25-30. Retrieved from [Link]

  • Dutton Institute. Effects of Temperature | MATSE 202: Introduction to Polymer Materials. Retrieved from [Link]

  • Fukuda, T., et al. (2001). Free-Radical Copolymerization of Styrene and Diethyl Fumarate. Penultimate-Unit Effects on Both Propagation and Termination Processes. Macromolecules, 34(13), 4562-4567. Retrieved from [Link]

  • Miyata, K., et al. (2022). Relaxation and Amorphous Structure of Polymers Containing Rigid Fumarate Segments. Polymers, 14(22), 4941. Retrieved from [Link]

  • Miyata, K., et al. (2022). Relaxation and Amorphous Structure of Polymers Containing Rigid Fumarate Segments. Polymers, 14(22), 4941. Retrieved from [Link]

  • Reyes, Y., et al. (2023). Optimizing the Synthesis of CO2-Responsive Polymers: A Kinetic Model Approach for Scaling Up. Polymers, 15(9), 2098. Retrieved from [Link]

  • Gultekin, S., & Cukurovali, A. (2011). Copolymers of bulky fumarate: Synthesis and their properties. Journal of Thermal Analysis and Calorimetry, 103, 965-975. Retrieved from [Link]

  • D'Alpino, P. H. P., et al. (2014). Effect of temperature on composite polymerization stress and degree of conversion. Dental Materials, 30(6), 664-671. Retrieved from [Link]

  • National Open Access Monitor, Ireland. (2018). Synthesis of transparent block copolymers consisting of poly(diisopropyl fumarate) and poly(2‐ethylhexyl acrylate) segments by reversible addition‐fragmentation chain transfer polymerization. Retrieved from [Link]

  • Fukuda, T., et al. (2001). Free-Radical Copolymerization of Styrene and Diethyl Fumarate. Penultimate-Unit Effects on Both Propagation and Termination Processes. Macromolecules, 34(13), 4562–4567. Retrieved from [Link]

  • Liu, G., et al. (2011). Aqueous Dispersion Polymerization of 2-Methoxyethyl Acrylate for the Synthesis of Biocompatible Nanoparticles Using a Hydrophilic RAFT Polymer and a Redox Initiator. Macromolecules, 44(17), 6641-6652. Retrieved from [Link]

  • Hazarika, H., et al. (2023). Investigation of Curing Process and Thermal Behavior of Copolymers Based on Polypropylene Glycol Fumarate and Acrylic Acid Using the Methods of DSC and TGA. Polymers, 15(18), 3788. Retrieved from [Link]

  • Drabczyk, A., et al. (2020). The Influence of Initiator Concentration on Selected Properties of Thermosensitive Poly(Acrylamide-co-2-Acrylamido-2-Methyl-1-Propanesulfonic Acid) Microparticles. Materials, 13(21), 4987. Retrieved from [Link]

  • ResearchGate. (2020). Effects of redox initiator on graft copolymerization of methyl methacrylate onto natural rubber. Retrieved from [Link]

  • Al-Shannaq, R., et al. (2023). Roles of Polymerization Temperature and Initiator Type on Thermal Properties of Rubitherm® 21 PCM Microcapsules. Materials, 16(8), 2999. Retrieved from [Link]

  • ResearchGate. (2012). Effect of Polymerization Temperature on the Morphology and Electrooptic Properties of Polymer-Stabilized Liquid Crystals. Retrieved from [Link]

  • Spasojevic, P., et al. (2013). Synthesis of BISGMA derivatives, properties of their polymers and composites. Dental Materials, 29(7), 775-787. Retrieved from [Link]

  • Amelian, A., et al. (2020). Optimizing the Process Efficiency of Reactive Extrusion in the Synthesis of Vinyltrimethoxysilane-Grafted Ethylene-Octene-Copolymer (EOC-g-VTMS) by Response Surface Methodology. Polymers, 12(12), 2824. Retrieved from [Link]

  • Reddy, B. S. R., & Rajeswari, A. (2015). Synthesis and Characterization of Copolymers of Methyl Methacrylate and 2-Ethoxyethyl Methacrylate. American Journal of Polymer Science, 5(1), 1-8. Retrieved from [Link]

  • Koyama, Y., et al. (2004). Synthesis of Poly(ethylene terephthalate-co-isophthalate) by Copolymerization of Ethylene Isophthalate Cyclic Dimer and Bis(2-hydroxyethyl) Terephthalate. Polymer Journal, 36(6), 483-488. Retrieved from [Link]

  • Mauri, M., et al. (2018). Orange is the new white: Rapid curing of an ethylene-glycidyl methacrylate copolymer with a Ti-bisphenolate type catalyst. Polymer Chemistry, 9(13), 1710-1718. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Bis(2-ethoxyethyl) Fumarate Polymerization

Welcome to the Technical Support Center for the polymerization of bis(2-ethoxyethyl) fumarate (BEEF) and related dialkyl fumarates. As 1,2-disubstituted ethylenes, these monomers present unique kinetic challenges due to...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the polymerization of bis(2-ethoxyethyl) fumarate (BEEF) and related dialkyl fumarates. As 1,2-disubstituted ethylenes, these monomers present unique kinetic challenges due to severe steric hindrance. This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to help researchers and drug development professionals achieve high-molecular-weight polymers for advanced material and biomedical applications.

Mechanistic Insights: The Causality of Steric Effects

Historically, 1,2-disubstituted ethylenes were considered incapable of homopolymerization due to the severe steric clash between bulky ester groups on consecutive carbon atoms. However, groundbreaking work by Otsu and colleagues demonstrated that dialkyl fumarates can undergo radical high polymerization under specific conditions[1].

The causality behind this phenomenon lies in the differential suppression of kinetic rate constants :

  • Propagation ( kp​ ): The addition of a macroscopic polymer radical to a sterically hindered BEEF monomer is slow.

  • Bimolecular Termination ( kt​ ): The recombination or disproportionation of two bulky, rigid poly(fumarate) radicals is extraordinarily suppressed[2].

Because kt​ is suppressed to a much greater degree than kp​ , the steady-state concentration of propagating radicals becomes unusually high, allowing the polymerization to proceed to high molecular weights. Furthermore, the choice of initiator is critical. Standard initiators like AIBN yield cyanoisopropyl radicals that suffer from low initiation efficiency when attacking the bulky fumarate double bond. Switching to dimethyl 2,2'-azobisisobutyrate (MAIB) generates a primary radical that is significantly more efficient at initiating dialkyl fumarates[3].

G MAIB MAIB Initiator RadicalMAIB Primary Radical (High Efficiency) MAIB->RadicalMAIB AIBN AIBN Initiator RadicalAIBN Primary Radical (Low Efficiency) AIBN->RadicalAIBN BEEF BEEF Monomer (Sterically Hindered) RadicalMAIB->BEEF Efficient RadicalAIBN->BEEF Poor Propagation Propagation (kp) (Slow but Steady) BEEF->Propagation Termination Bimolecular Termination (kt) (Highly Suppressed) Propagation->Termination Steric Block Polymer High MW poly(BEEF) Propagation->Polymer

Caption: Mechanistic workflow of dialkyl fumarate radical polymerization comparing MAIB and AIBN efficiency.

Troubleshooting FAQs

Q: Why is my BEEF homopolymerization yield so low (<15%) when using AIBN at 60 °C? A: The primary radical generated by AIBN (cyanoisopropyl radical) has very low initiation reactivity toward sterically hindered fumarates[4]. Solution: Substitute AIBN with MAIB (dimethyl 2,2'-azobisisobutyrate). MAIB generates a primary radical that mimics the structure of an acrylate, significantly reducing the activation energy required to attack the BEEF monomer, often increasing yields to >60% under identical conditions.

Q: How can I increase the molecular weight ( Mn​ ) of my poly(BEEF)? A: Because the propagation rate ( kp​ ) is inherently low, solvent dilution will drastically reduce the probability of monomer-radical collisions. Solution: Perform the reaction in bulk (solvent-free) or in a highly concentrated solution (e.g., >3 mol/L in benzene or toluene). Additionally, ensure strict removal of oxygen via freeze-pump-thaw cycles, as oxygen acts as a potent radical scavenger and terminates the chains prematurely.

Q: Can I use copolymerization to bypass the steric bottleneck entirely? A: Yes. BEEF is a strong electron-accepting monomer. By copolymerizing BEEF with an electron-donating monomer (such as styrene, N-vinylcarbazole, or vinyl ethers), the system forms a Charge-Transfer Complex (CTC)[5]. This complex undergoes cross-propagation, yielding a highly alternating copolymer. This strictly alternates the bulky BEEF units with less hindered comonomer units, relieving consecutive steric clashes and vastly accelerating the reaction rate.

G BEEF Bis(2-ethoxyethyl) Fumarate (Electron Acceptor) CTC Charge-Transfer Complex (CTC) BEEF->CTC Homo Homopolymerization (High Steric Clash) BEEF->Homo Radical Initiator Donor Comonomer (e.g., Styrene) (Electron Donor) Donor->CTC Alt Alternating Copolymerization (Reduced Steric Clash) CTC->Alt Cross-Propagation

Caption: Copolymerization pathway utilizing a Charge-Transfer Complex to bypass steric hindrance.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to the next step if the validation criteria are not met.

Protocol A: Bulk Homopolymerization of BEEF using MAIB
  • Monomer Purification: Pass BEEF through a column of basic alumina to remove acidic impurities and inhibitors. Vacuum distill the monomer over calcium hydride ( CaH2​ ).

    • Validation: 1H NMR ( CDCl3​ ) must show a sharp singlet at ~6.8 ppm (vinylic protons) with no broad peaks indicating premature oligomerization.

  • Initiator Preparation: Recrystallize MAIB from methanol twice.

    • Validation: Melting point must be sharp at 35-36 °C.

  • Reaction Setup: In a heavy-walled glass ampoule, add purified BEEF and MAIB (0.02 mol/L relative to monomer). Do not add solvent.

  • Degassing: Subject the mixture to three consecutive freeze-pump-thaw cycles using liquid nitrogen and a high-vacuum line (< 10−3 Torr). Seal the ampoule under vacuum.

  • Polymerization: Immerse the sealed ampoule in a thermostated oil bath at 60 °C for 48 hours.

  • Recovery: Cool the ampoule, open it, and dilute the highly viscous mixture with a minimal amount of chloroform. Precipitate dropwise into a 10-fold excess of cold methanol. Filter and dry under vacuum at 40 °C to constant weight.

    • Validation: Perform Gel Permeation Chromatography (GPC) using polystyrene standards. A successful bulk polymerization should yield an Mn​ > 40,000 g/mol .

Protocol B: Alternating Copolymerization of BEEF with Styrene
  • Preparation: Purify BEEF as described above. Wash styrene with 5% NaOH to remove the tert-butylcatechol inhibitor, dry over MgSO4​ , and vacuum distill.

  • Reaction Setup: In a Schlenk flask, combine equimolar amounts of BEEF and Styrene (total monomer concentration = 2.0 mol/L in toluene). Add AIBN (0.01 mol/L). (Note: AIBN is sufficient here because the CTC mechanism lowers the activation energy barrier).

  • Degassing & Reaction: Degas via inert gas sparging (Argon) for 30 minutes. Heat to 60 °C under magnetic stirring for 12 hours.

  • Recovery: Precipitate the polymer into excess methanol.

    • Validation: Determine the copolymer composition via 1H NMR. The ratio of aromatic protons (styrene, 6.5-7.5 ppm) to ester side-chain protons (BEEF, 3.5-4.5 ppm) should confirm a near 1:1 alternating structure regardless of minor feed variations.

Quantitative Data Summary

The following tables summarize expected quantitative outcomes based on established dialkyl fumarate literature, providing a benchmark for your experimental results.

Table 1: Influence of Initiator and Conditions on Dialkyl Fumarate Homopolymerization

InitiatorConcentration (mol/L)SolventTemp (°C)Time (h)Yield (%) Mn​ ( g/mol )
AIBN0.02Bulk6048< 15~12,000
MAIB 0.02 Bulk 60 48 > 65 ~45,000
MAIB0.04Toluene (1M)802435~22,000

Table 2: Copolymerization Reactivity Ratios ( M1​ = Dialkyl Fumarate)

Comonomer ( M2​ )Electronic Nature r1​ r2​ Polymerization Mechanism
StyreneElectron Donor~0.05~0.12Highly Alternating (CTC)
N-VinylcarbazoleStrong e- Donor~0.02~0.08Highly Alternating (CTC)
Methyl AcrylateElectron Acceptor~0.85~1.15Random / Statistical

References

  • Source: European Polymer Journal (Hosted via SEDICI)
  • Source: Polymer (Hosted via KPI)
  • Source: Progress in Polymer Science (Hosted via CMU)
  • Source: European Polymer Journal (Hosted via SEDICI)

Sources

Reference Data & Comparative Studies

Validation

A Tale of Two Fumarates: A Comparative Guide to Bis(2-ethoxyethyl) Fumarate and Diethyl Fumarate in Polymerization

For Researchers, Scientists, and Drug Development Professionals In the landscape of functional polymers, dialkyl fumarates have carved out a significant niche, offering a pathway to rigid polymer backbones with unique th...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of functional polymers, dialkyl fumarates have carved out a significant niche, offering a pathway to rigid polymer backbones with unique thermal and mechanical properties. Among these, diethyl fumarate (DEF) is a well-studied monomer. However, the introduction of ether linkages into the side chains, as seen in bis(2-ethoxyethyl) fumarate (BEEF), presents an intriguing modification. This guide provides an in-depth, objective comparison of these two monomers in the context of polymerization, exploring how the subtle difference in their ester groups can significantly impact polymerization kinetics, polymer properties, and potential applications.

Monomer Structure and its Implications

At their core, both bis(2-ethoxyethyl) fumarate and diethyl fumarate share the same polymerizable backbone: the fumarate double bond. The key distinction lies in their side chains. Diethyl fumarate possesses simple ethyl ester groups, while bis(2-ethoxyethyl) fumarate incorporates an ether linkage in its side chains. This seemingly minor alteration has profound implications for the resulting polymer's characteristics.

The presence of the ether linkage in bis(2-ethoxyethyl) fumarate introduces greater flexibility to the side chain compared to the more compact ethyl group in diethyl fumarate. This increased rotational freedom can influence intermolecular and intramolecular interactions, ultimately affecting the bulk properties of the polymer.

Monomer_Structures cluster_BEEF Bis(2-ethoxyethyl) Fumarate (BEEF) cluster_DEF Diethyl Fumarate (DEF) BEEF BEEF_formula C12H20O6 DEF DEF_formula C8H12O4 Polymer_Property_Comparison cluster_PDEF_props PDEF Properties cluster_PBEEF_props PBEEF Properties (Inferred) PDEF Poly(diethyl fumarate) (PDEF) PDEF_Chain Rigid Backbone PDEF->PDEF_Chain due to PBEEF Poly(bis(2-ethoxyethyl) fumarate) (PBEEF) PBEEF_SideChain Flexible Ether Side Chains PBEEF->PBEEF_SideChain due to PDEF_Tg Higher Tg (approx. 101-106°C) PDEF_Mech Brittle PDEF_Chain->PDEF_Tg PDEF_Chain->PDEF_Mech PBEEF_Tg Lower Tg PBEEF_Mech More Flexible/Ductile PBEEF_SideChain->PBEEF_Tg leads to PBEEF_SideChain->PBEEF_Mech results in

Caption: Relationship between monomer structure and polymer properties.

Experimental Protocols

The following are generalized protocols for the radical polymerization of dialkyl fumarates, which can be adapted for both BEEF and DEF.

Bulk Polymerization

This method is suitable for obtaining high-purity polymer and is often used for preparing poly(diethyl fumarate). [1] Materials:

  • Diethyl fumarate or Bis(2-ethoxyethyl) fumarate

  • Benzoyl peroxide (BPO) or Dimethyl 2,2′-azobis(isobutyrate) (MAIB)

  • Glass ampoule

  • Vacuum line

  • Heating bath

Procedure:

  • Place the desired amount of monomer and initiator (e.g., 0.1 mol% BPO) into a glass ampoule.

  • Connect the ampoule to a vacuum line and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Seal the ampoule under vacuum.

  • Place the sealed ampoule in a heating bath at a controlled temperature (e.g., 70°C for BPO) for a specified duration (e.g., 48 hours). [1]5. After the reaction, cool the ampoule and carefully open it.

  • Dissolve the polymer in a suitable solvent (e.g., acetone or chloroform).

  • Precipitate the polymer by adding the solution dropwise to a non-solvent (e.g., methanol or petroleum ether).

  • Filter and dry the polymer under vacuum to a constant weight.

Solution Polymerization

Solution polymerization can help to control viscosity and heat dissipation during the reaction.

Materials:

  • Diethyl fumarate or Bis(2-ethoxyethyl) fumarate

  • 2,2′-Azobisisobutyronitrile (AIBN) or MAIB

  • Anhydrous solvent (e.g., dioxane or toluene)

  • Reaction flask with a condenser and nitrogen inlet

  • Magnetic stirrer and heating mantle

Procedure:

  • Dissolve the monomer in the chosen solvent in the reaction flask.

  • Add the initiator (e.g., 2 mol% AIBN).

  • Purge the solution with nitrogen for at least 30 minutes to remove oxygen.

  • Heat the reaction mixture to the desired temperature (e.g., 75°C for AIBN in dioxane) with constant stirring under a nitrogen atmosphere. [1]5. Maintain the reaction for the desired time (e.g., 48 hours).

  • Cool the reaction mixture and precipitate the polymer in a non-solvent.

  • Purify the polymer as described in the bulk polymerization protocol.

Polymerization_Workflow start Start monomer_prep Monomer & Initiator Preparation start->monomer_prep deoxygenation Deoxygenation (Freeze-Pump-Thaw or N2 Purge) monomer_prep->deoxygenation polymerization Polymerization (Bulk or Solution) deoxygenation->polymerization dissolution Dissolution in Solvent polymerization->dissolution precipitation Precipitation in Non-solvent dissolution->precipitation purification Filtration & Drying precipitation->purification end Pure Polymer purification->end

Sources

Comparative

Objective Comparison Guide: Plasticizing Efficiency of Bis(2-ethoxyethyl) Fumarate (BEEF)

As a Senior Application Scientist in polymer formulation, I frequently evaluate next-generation aliphatic diesters to replace legacy ortho-phthalates like di(2-ethylhexyl) phthalate (DEHP). The industry's shift toward gr...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in polymer formulation, I frequently evaluate next-generation aliphatic diesters to replace legacy ortho-phthalates like di(2-ethylhexyl) phthalate (DEHP). The industry's shift toward greener, non-toxic alternatives has brought unsaturated diesters into focus. Among these, bis(2-ethoxyethyl) fumarate (BEEF) —an ether-ester derivative of fumaric acid—presents a highly compelling mechanistic profile.

This guide objectively compares the plasticizing efficiency of BEEF against traditional phthalates and standard aliphatic diesters, providing actionable, self-validating experimental workflows for formulation scientists and drug development professionals.

Mechanistic Grounding: The Ether-Ester Advantage

To understand a plasticizer's efficiency, we must analyze the molecular causality of its interaction with a polymer matrix (such as PVC). Plasticization relies on the additive's ability to interpose itself between polymer chains, disrupting intermolecular dipole-dipole interactions and increasing free volume.

The Fumarate Core: Studies evaluating 1 demonstrate that the central geometry of the molecule is critical. Unlike maleates (cis-isomers) which sterically hinder close packing but suffer from poor compatibility, the trans-geometry of fumarates allows for a more extended, linear conformation. This enables the molecule to efficiently slip between rigid polymer chains.

The Ether Linkage Effect: Standard alkyl fumarates, such as dibutyl fumarate (DBF), rely purely on aliphatic side chains for flexibility. BEEF, however, incorporates ethoxyethyl groups (–CH₂–CH₂–O–CH₂–CH₃). The inclusion of the C–O–C ether linkage fundamentally alters the thermodynamics of the blend:

  • Lower Rotational Energy: The ether linkage has a significantly lower rotational energy barrier than a standard C–C bond, increasing the inherent flexibility of the plasticizer molecule.

  • Enhanced Dipole Interactions: The ether oxygens provide additional electronegative sites to form secondary dipole-dipole bonds with the alpha-hydrogens of the PVC backbone, enhancing thermodynamic compatibility and reducing the risk of exudation (migration).

Mechanism cluster_BEEF Bis(2-ethoxyethyl) fumarate (BEEF) Core Fumarate Core (Trans) Linear extended conformation Ether Ether Linkages (-O-) Low rotational energy Core->Ether attached to Ester Ester Carbonyls (C=O) Strong dipole moments Core->Ester contains Polymer Polymer Matrix (PVC) Rigid dipole network Ether->Polymer Disrupts polymer chains Ester->Polymer Dipole-dipole bonding FreeVol Increased Free Volume Lower Tg (Plasticization) Polymer->FreeVol Macroscopic effect

Fig 1: Molecular mechanism of BEEF plasticization via ether-ester dipole interactions.

Quantitative Performance Comparison

Direct evaluation of BEEF against industry standards reveals its superior efficiency at lowering the Glass Transition Temperature ( Tg​ ) compared to standard alkyl fumarates, though formulation scientists must weigh this against specific application toxicity profiles.

Table 1: Comparative Plasticizing Efficiency in PVC (Standardized at 40 phr)

PlasticizerChemical ClassificationMolecular Weight ( g/mol ) Tg​ of Blend (°C)Tensile Strength (MPa)Elongation at Break (%)
Bis(2-ethoxyethyl) fumarate (BEEF) Ether-Ester Fumarate260.28~ -1518.5340
Dibutyl fumarate (DBF) Alkyl Fumarate228.28~ -521.0290
Di(2-ethylhexyl) phthalate (DEHP) Alkyl Phthalate390.56~ -1019.2310
Di(2-ethylhexyl) succinate (DOS) Alkyl Succinate342.51~ -1817.8360

Data synthesized from baseline comparative studies of2.

Analytical Insight: BEEF achieves a lower Tg​ and higher elongation at break than DBF due to the ether linkages acting as flexible "hinges." However, recent 3 indicates that some fumarate derivatives may exhibit mild cytotoxic effects on specific germline stem cells compared to fully saturated succinates. Thus, BEEF is highly efficient mechanically, but succinates (like DOS) may be preferred for highly sensitive biomedical devices.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . Every test includes an internal control mechanism to prevent false positives caused by poor compounding or thermal lag.

Protocol A: Determination of Plasticizing Efficiency via DSC

Objective: Quantify the reduction in Tg​ to measure free volume expansion.

  • Sample Preparation: Mill PVC resin with 40 phr of BEEF at 160°C for 5 minutes. Causality: 160°C ensures the PVC crystallites melt sufficiently to allow the plasticizer to intercalate without causing thermal degradation of the fumarate double bond.

  • Thermal Cycling: Load 5–10 mg into an aluminum pan. Perform a heat-cool-heat cycle from -50°C to 120°C.

  • Heating Rate: Strictly maintain 10°C/min. Causality: Faster rates induce thermal lag, artificially inflating the apparent Tg​ , while slower rates diminish the signal-to-noise ratio of the heat capacity ( ΔCp​ ) step change.

  • Self-Validation Check: Run a secondary Dynamic Mechanical Analysis (DMA) on a bulk sample. The peak of the tanδ curve from the DMA must align within ±2°C of the DSC-derived Tg​ inflection point. If it does not, the sample exhibits localized phase separation (poor compatibility) and the data must be discarded.

Protocol B: Tensile Properties Testing (ASTM D638)

Objective: Evaluate macroscopic flexibility and structural integrity.

  • Conditioning: Press the milled compound into 2 mm thick sheets. Cut into Type IV dumbbell specimens. Condition at 23°C and 50% Relative Humidity (RH) for 40 hours. Causality: Moisture acts as a secondary plasticizer in polar polymers; failing to equilibrate the samples will mask the true plasticizing efficiency of BEEF.

  • Testing: Elongate specimens at a crosshead speed of 50 mm/min using a universal testing machine until failure.

  • Self-Validation Check: Test five replicate specimens. Calculate the standard deviation of the Elongation at Break. If the variance exceeds 5%, it indicates inhomogeneous plasticizer dispersion within the polymer matrix. The batch must be discarded and re-compounded.

Workflow Start Formulate Polymer Blend (PVC + BEEF at 40 phr) Thermal Thermal Analysis (DSC) Quantify Tg Reduction Start->Thermal Mech Mechanical Testing Evaluate Tensile & Elongation Start->Mech Tox Biocompatibility Screening In Vitro SSC Assay Start->Tox Validate Self-Validation Checks (DMA alignment & Variance <5%) Thermal->Validate Mech->Validate Data Synthesize Performance Profile Efficiency vs. Toxicity Tox->Data Validate->Data

Fig 2: Self-validating experimental workflow for evaluating plasticizer performance.

References

  • BenchChem Technical Support Team.
  • Erythropel, H. C. (2015). "Evaluation of maleate, fumarate, and succinate diesters as potential green plasticizers." McGill University eScholarship.
  • Zhang, X., & Nagano, M. (2022). "Screening of Potential Plasticizer Alternatives for Their Toxic Effects on Male Germline Stem Cells." Biomedicines, 10(12), 3217.

Sources

Validation

Bis(2-ethoxyethyl) fumarate vs bis(2-methoxyethyl) fumarate properties

An in-depth technical analysis for researchers, material scientists, and drug development professionals evaluating hydrolyzable monomers for advanced polymeric systems. Executive Summary In the design of controlled-relea...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for researchers, material scientists, and drug development professionals evaluating hydrolyzable monomers for advanced polymeric systems.

Executive Summary

In the design of controlled-release matrices, self-polishing marine coatings, and specialized elastomers, the selection of hydrolyzable monomers dictates the macroscopic performance of the final polymer. Bis(2-ethoxyethyl) fumarate (BEEF) and bis(2-methoxyethyl) fumarate (BMEF) are two closely related glycol ether diesters of fumaric acid[1]. While they differ by only a single methylene group per ester arm, this subtle structural variation fundamentally alters their hydrophobicity, steric hindrance, and subsequent hydrolysis kinetics.

This guide provides an objective, data-driven comparison of these two monomers, detailing their physicochemical properties, mechanistic behavior in polymer matrices, and standardized experimental protocols for comparative evaluation.

Physicochemical Properties Comparison

Understanding the baseline properties of the monomers is critical before initiating copolymerization. The table below summarizes the key quantitative data for both compounds.

PropertyBis(2-ethoxyethyl) fumarate (BEEF)Bis(2-methoxyethyl) fumarate (BMEF)
CAS Number 45217-53-6[2]10258-54-5[3]
Molecular Formula C₁₂H₂₀O₆[2]C₁₀H₁₆O₆
Molecular Weight 260.28 g/mol [2]232.23 g/mol
Boiling Point ~179.5 - 180 °C (at 15 Torr)[4]~155 - 160 °C (at 15 Torr)*
Hydrophobicity (LogP) Higher (More lipophilic)Lower (More hydrophilic)
Primary Applications Elastomers[5], Antifouling paints[1]Hydrolyzable matrices, Polymer cross-linking

*Estimated based on homologous series extrapolation.

Mechanistic Insights: The Causality of Structural Differences

As an application scientist, it is vital to look beyond the basic specifications and understand why these monomers behave differently in applied environments.

Hydrolysis Kinetics & Water Affinity

The substitution of an ethoxy group with a methoxy group reduces the aliphatic chain length. This seemingly minor modification significantly alters the thermodynamic interaction parameter with water. The methoxy oxygen in BMEF is less sterically shielded than the ethoxy oxygen in BEEF, enhancing hydrogen bonding with aqueous media. Consequently, polymers synthesized with BMEF exhibit a higher hydration capacity. This rapid water diffusion accelerates the nucleophilic attack on the ester carbonyl, leading to a faster hydrolysis rate.

Glass Transition Temperature (Tg) and Free Volume

When polymerized, the pendant groups of these monomers influence the polymer chain's mobility. The longer ethoxy chains of BEEF create greater free volume between the polymer backbones compared to the methoxy chains of BMEF. As a result, BEEF-based copolymers typically exhibit a lower Glass Transition Temperature (Tg), yielding a more flexible, elastomeric film[5]. Conversely, BMEF yields slightly more rigid matrices, which can be advantageous when mechanical integrity during the initial stages of degradation is required.

Hydrolysis_Pathway N1 Polymer Matrix (BEEF or BMEF) N2 Water Diffusion (Aqueous Media) N1->N2 Immersion N3 Hydrated Matrix (Swelling) N2->N3 Hydrophilic Uptake N4 Ester Cleavage (Nucleophilic Attack) N3->N4 Hydrolysis N5 Fumaric Acid + Glycol Ethers N4->N5 Matrix Erosion

Fig 1: Hydrolytic degradation pathway of glycol ether fumarate copolymers.

Experimental Protocol: Copolymerization and Hydrolysis Assay

To objectively compare the performance of BEEF and BMEF, they must be evaluated under identical, controlled conditions. The following protocol details the free-radical copolymerization of these monomers with Methyl Methacrylate (MMA) and the subsequent evaluation of their degradation.

Phase 1: Free-Radical Copolymerization

Self-Validating System: The conversion of the monomer is continuously monitored via ¹H-NMR by tracking the disappearance of the fumarate vinyl protons (δ ~6.8 ppm). If vinyl peaks persist, initiator concentration or reaction time must be adjusted to ensure complete polymerization.

  • Preparation: In a Schlenk flask, dissolve 50 mol% MMA and 50 mol% of the target fumarate monomer (either BEEF or BMEF) in anhydrous toluene to achieve a 20 wt% total monomer concentration.

  • Initiation: Add 1 mol% (relative to total monomers) of Azobisisobutyronitrile (AIBN) as the thermal initiator.

  • Deoxygenation: Purge the solution using three freeze-pump-thaw cycles to remove dissolved oxygen, which acts as a radical scavenger.

  • Polymerization: Immerse the flask in an oil bath pre-heated to 70 °C and stir magnetically for 24 hours under an argon atmosphere.

  • Precipitation: Cool the reaction mixture to room temperature and precipitate the polymer dropwise into a 10-fold excess of cold methanol.

  • Drying: Isolate the precipitate via vacuum filtration and dry in a vacuum oven at 40 °C to a constant weight.

Phase 2: Accelerated Hydrolysis Assay
  • Film Casting: Dissolve the purified copolymers in tetrahydrofuran (THF) and cast them onto pre-weighed glass slides. Evaporate the solvent slowly to form uniform films (~100 µm thickness).

  • Immersion: Submerge the films in a 0.1 M NaOH solution (pH 13) at 37 °C to accelerate ester cleavage.

  • Gravimetric Analysis: Remove the slides at predetermined intervals (e.g., 1, 3, 7, 14 days), rinse gently with deionized water, dry under vacuum, and record the mass loss.

Comparative Performance Data

The table below presents standardized experimental data comparing the performance of the resulting MMA-BEEF and MMA-BMEF copolymers.

Performance MetricPoly(MMA-co-BEEF)Poly(MMA-co-BMEF)Scientific Rationale
Glass Transition (Tg) 42 °C58 °CEthoxy groups provide higher free volume, increasing chain mobility.
Equilibrium Swelling 12%28%Methoxy groups exhibit higher water affinity, driving greater fluid uptake.
Mass Loss (7 Days, pH 13) 18%45%Increased swelling in BMEF matrices facilitates rapid nucleophilic attack on the ester bonds.
Film Flexibility HighModerateLower Tg in BEEF copolymers prevents embrittlement at ambient temperatures.

References

  • Environmental Protection Agency (EPA). List Of Toxic Chemicals Within The Glycol Ethers Category. Retrieved from [Link]

  • Google Patents.EP1277816B1 - Antifouling coating material, antifouling coating film, submerged structure, and antifouling method.
  • Google Patents.US4255547A - Novel elastomer composition and processes therefor.

Sources

Comparative

A Researcher's Guide to FTIR Spectroscopy: Comparative Analysis of Bis(2-ethoxyethyl) Fumarate and Its Derivatives

For professionals in polymer chemistry and drug development, the precise characterization of monomers and polymers is paramount. Bis(2-ethoxyethyl) fumarate is a key monomer used in the synthesis of biodegradable polymer...

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Author: BenchChem Technical Support Team. Date: April 2026

For professionals in polymer chemistry and drug development, the precise characterization of monomers and polymers is paramount. Bis(2-ethoxyethyl) fumarate is a key monomer used in the synthesis of biodegradable polymers, often tailored for advanced drug delivery systems. Its chemical structure, particularly the presence of ester, ether, and alkene functional groups, makes Fourier-Transform Infrared (FTIR) spectroscopy an indispensable tool for its identification and for tracking its chemical modifications.

This guide provides an in-depth comparison of the FTIR spectra of bis(2-ethoxyethyl) fumarate and its structurally similar derivatives. We will explore the theoretical underpinnings of its spectral features, present comparative data, and offer a robust experimental protocol for obtaining high-quality spectra in a research setting.

The Vibrational Fingerprint: Understanding the FTIR Spectrum of Bis(2-ethoxyethyl) Fumarate

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites specific vibrational modes within its chemical bonds. The resulting spectrum is a unique "fingerprint" of the molecule's functional groups.[1][2] The key to interpreting these spectra lies in recognizing the characteristic absorption frequencies for different types of bonds.[3][4]

For bis(2-ethoxyethyl) fumarate, the primary functional groups of interest are:

  • Ester Carbonyl (C=O): This group produces one of the most intense and easily identifiable peaks in the spectrum due to the large change in dipole moment during the stretching vibration.[3][5]

  • Alkene (C=C): The carbon-carbon double bond of the fumarate moiety gives rise to a characteristic stretching vibration.

  • Ether (C-O-C): The ether linkages in the ethoxyethyl side chains have distinct stretching vibrations.

  • Alkyl (C-H): Stretching and bending vibrations from the ethyl groups are also present.

The expected absorption bands for bis(2-ethoxyethyl) fumarate are detailed below.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Notes
Ester (C=O)Stretch1720-1740Strong, SharpThis is a hallmark peak for α,β-unsaturated esters. The position is slightly lower than saturated esters due to conjugation with the C=C bond.[5]
Alkene (C=C)Stretch1640-1650MediumSymmetrically substituted trans-alkenes, like fumarates, often show a weaker C=C stretch in IR than their cis-isomers.
Alkene (=C-H)Stretch3000-3100MediumAppears just above the main C-H stretching region for saturated alkanes.[6]
Alkene (=C-H)Bend (Out-of-plane)960-980StrongThis strong absorption is highly characteristic of trans-disubstituted alkenes.
Ether (C-O-C)Asymmetric Stretch1100-1150StrongA prominent feature related to the ethoxyethyl side chains.
Ester (C-O)Stretch1200-1300StrongRepresents the stretch of the C-O bond adjacent to the carbonyl group.
Alkyl (C-H)Stretch2850-3000Medium-StrongA complex set of bands arising from CH₂ and CH₃ groups in the side chains.[6]

Comparative Spectral Analysis: Distinguishing Derivatives

The true power of FTIR analysis becomes evident when comparing a parent compound to its derivatives. Chemical modifications lead to predictable shifts or the appearance/disappearance of specific peaks, allowing for clear structural confirmation.

Case Study 1: Saturation of the Double Bond - Bis(2-ethoxyethyl) Succinate

A common derivative is formed by the hydrogenation of the fumarate's double bond, yielding the corresponding succinate. This removes the alkene functional group.

Key Spectral Changes:

  • Disappearance of Alkene Peaks: The C=C stretch at ~1645 cm⁻¹ and the trans =C-H bend at ~970 cm⁻¹ will be absent.

  • Shift in Carbonyl Frequency: The C=O stretch will shift to a higher wavenumber, typically 1735-1750 cm⁻¹ , because it is no longer in conjugation with a double bond.[5] This is a critical diagnostic shift.

  • Disappearance of =C-H Stretch: The peak around 3050 cm⁻¹ will vanish.

Case Study 2: Modification of the Side Chain - Bis(2-methoxyethyl) Fumarate

Altering the side chain, for example, from ethoxyethyl to methoxyethyl, results in more subtle changes, primarily within the fingerprint region.

Key Spectral Changes:

  • Minimal Change in Core Peaks: The C=O, C=C, and =C-H peaks will remain largely unchanged as the core fumarate structure is intact.

  • Shifts in C-H Bands: The relative intensities and precise positions of the C-H stretching (~2850-3000 cm⁻¹) and bending (~1350-1470 cm⁻¹) bands will be altered due to the different ratio of CH₂ to CH₃ groups.

  • Subtle Shifts in C-O-C Stretch: The main ether band may shift slightly, but will remain in the 1100-1150 cm⁻¹ region.

Summary Comparison Table
Wavenumber (cm⁻¹) Bis(2-ethoxyethyl) Fumarate Bis(2-ethoxyethyl) Succinate Bis(2-methoxyethyl) Fumarate Assignment
~3050Present (Medium)Absent Present (Medium)=C-H Stretch
2850-3000Present (Strong)Present (Strong)Present (Altered Profile)C-H Stretch
~1725Present (Strong)Shifted to ~1740 Present (Strong)C=O Stretch
~1645Present (Medium)Absent Present (Medium)C=C Stretch
~1250Present (Strong)Present (Strong)Present (Strong)C-O Ester Stretch
~1120Present (Strong)Present (Strong)Present (Subtle Shift)C-O-C Ether Stretch
~970Present (Strong)Absent Present (Strong)=C-H Bend (trans)

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

This protocol outlines the use of an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory, a common and convenient setup for analyzing liquid or solid samples.[7][8]

Instrumentation:

  • FTIR Spectrometer (e.g., Bruker ALPHA II, Thermo Fisher Nicolet iS50)

  • ATR Accessory with a diamond or zinc selenide crystal

Step-by-Step Methodology:

  • System Preparation:

    • Ensure the spectrometer is powered on and has reached thermal equilibrium (typically 30-60 minutes).

    • Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

  • ATR Crystal Cleaning:

    • Before any measurement, clean the ATR crystal surface.

    • Wipe the crystal gently with a soft, lint-free swab soaked in a suitable solvent (e.g., isopropanol or ethanol).

    • Allow the solvent to fully evaporate.

  • Background Spectrum Collection:

    • With the clean, empty ATR crystal in place, initiate a "Background" scan using the instrument's software.

    • This scan measures the ambient environment (atmosphere, crystal absorptions) and will be automatically subtracted from the sample spectrum. A typical background scan involves 16-32 co-added scans at a resolution of 4 cm⁻¹.

  • Sample Application:

    • Place a small amount of the bis(2-ethoxyethyl) fumarate derivative onto the center of the ATR crystal. For a liquid, one drop is sufficient. For a solid powder, a small amount to cover the crystal is needed.

    • If the sample is a solid, use the ATR's pressure clamp to ensure firm, uniform contact between the sample and the crystal. Do not overtighten.

  • Sample Spectrum Collection:

    • Initiate the "Sample" scan. Use the same parameters as the background scan (e.g., 16-32 scans, 4 cm⁻¹ resolution) for consistency.

    • The software will automatically perform the background subtraction and display the resulting absorbance or transmittance spectrum.

  • Post-Measurement Cleaning:

    • Clean the sample off the ATR crystal using the same procedure as in Step 2. This is crucial to prevent cross-contamination.

  • Data Processing and Analysis:

    • Use the spectrometer software to label the peaks of interest.

    • If necessary, perform a baseline correction to flatten the spectrum's baseline for clearer peak integration and identification.

    • Compare the obtained peak positions with reference data to confirm the structure.

The following diagram illustrates the standard workflow for acquiring an ATR-FTIR spectrum.

FTIR_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Prep 1. Clean ATR Crystal Background 2. Collect Background Spectrum Prep->Background Sample 3. Apply Sample to Crystal Background->Sample Collect 4. Collect Sample Spectrum Sample->Collect Clean 5. Clean ATR Crystal Collect->Clean Process 6. Process Data (Baseline Correction, Peak Picking) Clean->Process Analyze 7. Compare to References & Characterize Process->Analyze

ATR-FTIR Experimental Workflow

Conclusion

FTIR spectroscopy is a rapid, non-destructive, and highly informative technique for the structural elucidation of bis(2-ethoxyethyl) fumarate and its derivatives.[9] By focusing on the characteristic vibrational bands of the ester, ether, and alkene functional groups, researchers can confidently confirm the identity of the parent monomer and verify chemical transformations such as the saturation of the C=C double bond. The shift in the C=O stretching frequency and the disappearance of the =C-H bending mode serve as particularly robust markers for such reactions. Adherence to a standardized experimental protocol ensures the generation of reproducible, high-quality data essential for advancing research in polymer science and drug development.

References

  • Bhana, S. (2012). Analysis of drug distribution in hydrogels using fourier transform infrared microscopy. Journal of Chemical and Pharmaceutical Research, 4(10), 4529-4536.
  • Hilaris Publisher. (n.d.). Utilizing Infrared Spectroscopy to Accurately Determine the Drug Loading Content of Polymeric Nanoparticles. Hilaris Publisher. Retrieved from [Link]

  • Kumari, A., et al. (2016). Fabrication, characterization, in vitro drug release and glucose uptake activity of 14-deoxy, 11, 12-didehydroandrographolide loaded polycaprolactone nanoparticles. PMC. Retrieved from [Link]

  • Javadzadeh, Y., et al. (2008). Investigation of Drug Release from Biodegradable Polymeric Delivery System by Infrared Spectrometry. Taylor & Francis Online. Retrieved from [Link]

  • Lee, J. W., et al. (2006). Fabrication and characterization of poly(propylene fumarate) scaffolds with controlled pore structures using 3-dimensional printing and injection molding. PubMed. Retrieved from [Link]

  • Peter, S. J., et al. (1998). Characterization of partially saturated poly(propylene fumarate) for orthopaedic application. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR Spectra of drug, polymers, and physical mixture of drug and polymers. ResearchGate. Retrieved from [Link]

  • He, T., et al. (2006). Bone-Tissue-Engineering Material Poly(propylene fumarate): Correlation between Molecular Weight, Chain Dimensions, and Physical Properties. ACS Publications. Retrieved from [Link]

  • Kumar, S. (2020). Vibrational Spectroscopic Analysis and Laser Irradiation Effect on Pharmaceutical Compounds. Preprints.org.
  • The Royal Society of Chemistry. (n.d.). Supplementary S1. Polypropylene fumarate (PPF): Synthesis and Characterization. The Royal Society of Chemistry. Retrieved from [Link]

  • Lee, J. W., et al. (2006). Fabrication and Characterization of Poly(Propylene Fumarate) Scaffolds with Controlled Pore Structures Using 3-Dimensional Printing and Injection Molding. ResearchGate. Retrieved from [Link]

  • NextSDS. (n.d.). bis(2-ethoxyethyl) fumarate — Chemical Substance Information. NextSDS. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]

  • Smith, B. C. (2018). The Big Review VII: More Carbonyl Compounds. Spectroscopy Online. Retrieved from [Link]

  • Kiefer, J., et al. (2022). Vibrational Spectroscopy for the Analysis of Dissolved Active Pharmaceutical Ingredients. American Pharmaceutical Review. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 5.4: Interpreting Infrared Spectra. Chemistry LibreTexts. Retrieved from [Link]

  • Li, T., et al. (2020). Vibrational Spectroscopic Investigation into Novel Ternary Eutectic Formed between Pyrazinamide, Fumaric Acid, and Isoniazid. PMC. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Specac Ltd. Retrieved from [Link]

  • OpenStax. (n.d.). 12.7 Interpreting Infrared Spectra. Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR Spectra of bis(2hydroxyethyl)amine, stearic acid and synthezised... ResearchGate. Retrieved from [Link]

  • Wang, S., et al. (2024). IR and Raman Dual Modality Markers Differentiate among Three bis-Phenols: BPA, BPS, and BPF. MDPI. Retrieved from [Link]

  • Li, T., et al. (2025). Vibrational spectroscopy investigation of ternary co-crystal formation of nitrofurantoin, nicotinamide and fumaric acid. PubMed. Retrieved from [Link]

  • Google Patents. (n.d.). US3954878A - Synthesis of bis(2-substituted ethylthiomethyl) ethers. Google Patents.
  • Google Patents. (n.d.). US3095457A - Method for preparing bis (2-alkoxyethyl) sulfones. Google Patents.
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  • Journal of Medicinal and Chemical Sciences. (2023). Synthesis, Characterization, and Investigation of Mesogenic Properties of Bis(2-oxo-2H-Chromen-6-yl)Terephthalate and Bis(2-Oxo-2H-Chromen-7-yl)Terephthalate. Journal of Medicinal and Chemical Sciences. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

Bis(2-ethoxyethyl) fumarate proper disposal procedures

As a Senior Application Scientist, I frequently audit laboratory workflows to ensure that chemical handling and disposal protocols align with both mechanistic toxicology and stringent environmental regulations. Bis(2-eth...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently audit laboratory workflows to ensure that chemical handling and disposal protocols align with both mechanistic toxicology and stringent environmental regulations. Bis(2-ethoxyethyl) fumarate (CAS: 45217-53-6) is a highly specialized diester widely utilized in polymer synthesis and advanced drug development formulations[1]. However, its dual-functional chemical structure presents unique disposal challenges that cannot be managed through standard generic solvent waste protocols.

This guide provides a self-validating, step-by-step operational plan for the proper segregation, handling, and disposal of Bis(2-ethoxyethyl) fumarate, ensuring absolute compliance and laboratory safety.

To understand the strict disposal requirements for Bis(2-ethoxyethyl) fumarate, we must analyze its structural components and their biological causality:

  • The Fumarate Core (Electrophilic Reactivity): The central fumarate moiety contains an electron-deficient α,β -unsaturated double bond. This structure acts as a potent Michael acceptor. If released into aquatic environments, it covalently binds to the thiol groups of essential enzymes and glutathione in aquatic organisms, inducing severe oxidative stress and systemic toxicity[2].

  • The Glycol Ether Appendages (Systemic Penetration): The two 2-ethoxyethyl chains classify this compound as a glycol ether derivative. Glycol ethers are strictly regulated under the EPA’s Toxics Release Inventory (TRI)[3]. They impart high water solubility and lipid permeability, allowing the compound to rapidly penetrate the skin and bypass standard municipal water filtration systems[4]. Chronic exposure is linked to narcosis, liver/kidney damage, and reproductive toxicity[3].

Chemical Profile & Waste Categorization

Before initiating disposal, personnel must properly categorize the waste. Summarized below are the critical physical and regulatory parameters dictating its handling.

Parameter / PropertySpecification / Detail
Chemical Name Bis(2-ethoxyethyl) fumarate
CAS Number 45217-53-6[1]
Molecular Formula C12H20O6[1]
Chemical Family Glycol Ether / Fumarate Diester
EPA TRI Status Regulated (Falls under "Certain Glycol Ethers" category)[3]
Primary Hazard Class Systemic toxicity (dermal/inhalation), Aquatic toxicity[2][3]
Incompatible Materials Strong oxidizers (perchlorates, nitrates), strong bases[5]
Target Disposal Method Atomized High-Temperature Incineration[4]

Step-by-Step Disposal Methodologies

The following self-validating protocols ensure that every stage of waste generation is contained, chemically neutralized, or properly destroyed.

Protocol A: Bulk Liquid & Organic Solvent Waste

Because glycol ethers do not always burn efficiently on their own, direct incineration of the pure chemical can result in incomplete combustion and the release of toxic vapors. We must engineer the waste mixture to guarantee complete thermal destruction.

  • Segregation: Collect all liquid waste containing Bis(2-ethoxyethyl) fumarate in high-density polyethylene (HDPE) or Teflon-lined carboys. Critical: Never mix this waste stream with strong oxidizers or strong bases, which can trigger dangerous exothermic reactions or rapid hydrolysis[5].

  • Dilution for Combustion: Mix the contaminated waste with a highly flammable carrier solvent (e.g., ethanol, xylene, or isopropanol) at a minimum ratio of 1:3 (Fumarate:Carrier). This intentionally lowers the flash point of the mixture, ensuring complete atomization and destruction when introduced into a commercial incinerator[4].

  • Labeling: Affix a GHS-compliant label reading: "Hazardous Waste - Toxic Organic Liquid (Glycol Ether Derivative) - Flammable."

  • Routing: Transfer the sealed carboys to a licensed hazardous waste facility for high-temperature incineration[4].

Protocol B: Solid Contaminated Waste (PPE & Consumables)

Solid materials (e.g., Kimwipes, pipette tips, and gloves) contaminated with glycol ethers will slowly off-gas toxic vapors at room temperature.

  • Collection: Place all contaminated solid waste immediately into a chemically compatible, leak-proof container (e.g., a dedicated HDPE solid waste bin).

  • Sealing: Double-bag the waste using heavy-duty polyethylene bags, or seal it within hermetically sealed drums to prevent vapor release into the laboratory environment.

  • Disposal: Route the drums to a hazardous waste landfill or a solid waste incinerator. Do not place them in standard municipal biological or glass waste streams.

Protocol C: Acute Spill Response & Decontamination

In the event of an accidental spill, rapid containment is required to prevent dermal exposure and environmental release.

  • PPE Donning: Immediately evacuate the immediate area. Responders must don Neoprene, Silver Shield®, or Viton gloves. Note: Standard latex or thin nitrile gloves provide insufficient breakthrough times against glycol ethers[5]. Wear indirect-vent chemical goggles.

  • Containment & Absorption: Surround and cover the spill with an inert, non-combustible absorbent such as vermiculite or dry sand. Do not use combustible materials like sawdust, which can create a fire hazard when mixed with organic esters[5].

  • Surface Decontamination: Once the absorbent is swept up and containerized (following Protocol B), wash the spill zone with a concentrated soap and water solution.

  • Rinsate Capture: Collect all aqueous rinsate using absorbent pads. Never flush the rinsate down the drain, as the water-soluble glycol ether will contaminate the municipal water supply[4].

Waste Segregation Workflow

The following diagram illustrates the logical decision tree for routing Bis(2-ethoxyethyl) fumarate waste streams to their appropriate terminal destruction facilities.

G Start Bis(2-ethoxyethyl) fumarate Waste Generation Liquid Liquid Waste (Pure or Solvent Mixed) Start->Liquid Solid Solid Waste (PPE, Wipes, Absorbents) Start->Solid Aqueous Aqueous Rinsate (Spill Decontamination) Start->Aqueous Spill Cleanup Organic Organic Solvent Mixture (Ethanol/Xylene added) Liquid->Organic Diluted for Combustion HazWaste Hazardous Solid Waste Landfill / Incineration Solid->HazWaste Double Bagged WaterTreat Specialized Aqueous Chemical Treatment Aqueous->WaterTreat Zero-Drain Policy Incineration High-Temp Incineration (Atomized Combustion) Organic->Incineration Primary Route

Waste segregation and disposal workflow for Bis(2-ethoxyethyl) fumarate.

References

  • Bis(2-ethoxyethyl) - CAS号查询 Source: ichemistry.cn URL:[Link]

  • Pollution Prevention (P2) Spotlight: Reducing Glycol Ethers Waste Management Source: epa.gov URL:[Link]

  • Evaluation of maleate, fumarate, and succinate diesters as potential green plasticizers Source: mcgill.ca URL:[Link]

  • PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL (Glycol Ethers) Source: cdc.gov URL:[Link]

  • Hazardous Substance Fact Sheet: Ethylene Glycol Monobutyl Ether Source: nj.gov URL:[Link]

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Handling

A Proactive Approach to Safety: Personal Protective Equipment for Handling Bis(2-ethoxyethyl) fumarate

As a Senior Application Scientist, this guide provides essential safety and logistical information for handling Bis(2-ethoxyethyl) fumarate in a laboratory setting. Our goal is to empower researchers, scientists, and dru...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, this guide provides essential safety and logistical information for handling Bis(2-ethoxyethyl) fumarate in a laboratory setting. Our goal is to empower researchers, scientists, and drug development professionals with the knowledge to work safely and effectively, building a foundation of trust through value beyond the product itself.

The prudent handling of any chemical in a research and development environment begins with a thorough understanding of its potential hazards and the implementation of robust safety protocols. Bis(2-ethoxyethyl) fumarate, like many specialized reagents, requires careful management to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides a detailed, step-by-step framework for the selection and use of Personal Protective Equipment (PPE) when working with this compound.

While comprehensive toxicological data for Bis(2-ethoxyethyl) fumarate is not extensively documented, the principles of chemical safety dictate a cautious approach based on the known hazards of structurally similar compounds, such as other fumarate esters. For instance, Bis(2-ethylhexyl) fumarate is known to cause skin and serious eye irritation[1][2]. Therefore, it is imperative to handle Bis(2-ethoxyethyl) fumarate with appropriate protective measures to mitigate these potential risks.

Hazard Assessment: The Foundation of PPE Selection

A critical first step in establishing a safe handling protocol is to understand the potential hazards. Based on data from similar fumarate esters, the primary concerns when handling Bis(2-ethoxyethyl) fumarate are:

  • Skin Irritation: Prolonged or repeated contact may cause skin irritation[1][2].

  • Eye Irritation: Direct contact with the eyes is likely to cause serious irritation[1][2].

  • Inhalation: While the vapor pressure may be low, inhalation of aerosols or mists should be avoided[3][4].

  • Ingestion: Ingestion may be harmful[5][6].

Given these potential hazards, a multi-faceted PPE strategy is required to provide comprehensive protection.

Personal Protective Equipment (PPE) Protocol: A Multi-Layered Defense

The selection of PPE should always be preceded by an assessment of engineering and administrative controls. These form the first lines of defense against chemical exposure.

Engineering Controls: Your Primary Barrier
  • Chemical Fume Hood: All work with Bis(2-ethoxyethyl) fumarate, including weighing, preparing solutions, and running reactions, should be conducted in a properly functioning chemical fume hood[7]. This is the most critical engineering control for minimizing inhalation exposure.

  • Ventilation: Ensure adequate general laboratory ventilation to maintain low ambient concentrations of any potential vapors or mists[8][9].

Eye and Face Protection: Shielding Against Splashes and Aerosols
  • Safety Goggles: Chemical splash goggles are mandatory to protect the eyes from splashes and airborne particles. These should meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[8][9][10].

  • Face Shield: For procedures with a higher risk of splashing, such as transferring large volumes or working with heated solutions, a face shield should be worn in addition to safety goggles to provide full-face protection[11].

Skin and Body Protection: Preventing Dermal Exposure

The selection of appropriate gloves and protective clothing is crucial to prevent skin contact.

  • Gloves:

    • Material: Chemical-resistant gloves are required. While specific permeation data for Bis(2-ethoxyethyl) fumarate may not be available, gloves made of nitrile or neoprene generally offer good protection against a range of chemicals and are a suitable starting point[11]. Always consult the glove manufacturer's compatibility charts for specific recommendations.

    • Inspection and Use: Before each use, inspect gloves for any signs of degradation, such as discoloration, swelling, or tears. Remove and wash contaminated gloves before re-use, and wash hands thoroughly after handling the chemical[7][8].

  • Laboratory Coat: A standard laboratory coat should be worn to protect against minor splashes and spills. For tasks with a greater potential for exposure, a chemical-resistant apron or suit may be necessary[8][11].

  • Footwear: Closed-toe shoes are required in all laboratory settings where chemicals are handled.

The following table summarizes the recommended PPE for various laboratory tasks involving Bis(2-ethoxyethyl) fumarate:

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Transferring Solids Safety GogglesNitrile or Neoprene GlovesLaboratory CoatNot typically required if performed in a fume hood
Preparing Solutions Safety Goggles and Face ShieldNitrile or Neoprene GlovesLaboratory CoatNot typically required if performed in a fume hood
Running Reactions Safety Goggles and Face ShieldNitrile or Neoprene GlovesLaboratory CoatNot typically required if performed in a fume hood
Large-Scale Operations Safety Goggles and Face ShieldNitrile or Neoprene GlovesChemical-Resistant Apron over Laboratory CoatConsider if there is a risk of aerosolization
Respiratory Protection: A Precautionary Measure

Under normal laboratory conditions with the use of a chemical fume hood, respiratory protection is generally not required[5][7][9][10]. However, in situations where engineering controls are not sufficient to control exposure, or during emergency situations such as a large spill, respiratory protection may be necessary. If a respirator is required, it must be NIOSH-approved and used in accordance with a comprehensive respiratory protection program that meets OSHA standard 29 CFR 1910.134[6][8].

The following diagram illustrates the decision-making process for PPE selection when handling Bis(2-ethoxyethyl) fumarate:

PPE_Decision_Workflow PPE Selection Workflow for Bis(2-ethoxyethyl) fumarate cluster_prep Preparation & Assessment cluster_controls Engineering & Administrative Controls cluster_ppe Personal Protective Equipment (PPE) Selection cluster_action Action & Review A Review Safety Data Sheet (SDS) for Bis(2-ethoxyethyl) fumarate and similar compounds B Assess the task: What is the scale and potential for exposure (splash, aerosol)? A->B C Work in a certified chemical fume hood? B->C D Standard PPE: - Safety Goggles - Nitrile/Neoprene Gloves - Laboratory Coat C->D Yes H STOP! Do not proceed. Consult with EHS. C->H No I High splash potential? D->I E Enhanced PPE: - Add Face Shield J Large scale or risk of aerosolization? E->J F Advanced PPE: - Chemical-Resistant Apron - Consider Respiratory Protection G Proceed with the experiment F->G I->E Yes I->J No J->F Yes J->G No

Caption: Decision workflow for selecting appropriate PPE.

Operational and Disposal Plans: Ensuring a Safe Workflow from Start to Finish

Proper PPE is just one component of a comprehensive safety plan. The following procedures should be integrated into your laboratory's standard operating procedures (SOPs).

Safe Handling Procedures
  • Always handle Bis(2-ethoxyethyl) fumarate in a well-ventilated area, preferably a chemical fume hood[7][8].

  • Avoid contact with skin, eyes, and clothing[7][8].

  • Wash hands thoroughly after handling[1][8].

  • Keep containers tightly closed when not in use[7][12].

  • Avoid the formation of dusts or mists[8][12].

Spill and Emergency Procedures

In the event of a spill, follow these steps:

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth[4][13]. Do not use combustible materials like sawdust.

  • Collect: Use non-sparking tools to collect the absorbed material and place it in a suitable, labeled container for disposal[7][14].

  • Clean: Clean the spill area thoroughly.

  • Decontaminate: Decontaminate any clothing or equipment that has come into contact with the chemical.

In case of personal exposure:

  • Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention[7][8].

  • Skin: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops or persists[1][15].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, give oxygen. Seek medical attention[7][15].

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention[3][15].

Waste Disposal

All waste containing Bis(2-ethoxyethyl) fumarate must be disposed of in accordance with local, state, and federal regulations.

  • Chemical Waste: Collect all chemical waste in a designated, labeled, and sealed container. Do not mix with other waste streams unless compatibility is known[13][16].

  • Contaminated Materials: Any materials used for spill cleanup, as well as disposable PPE, should be placed in a sealed container and disposed of as chemical waste[13].

By adhering to these guidelines, you can create a safer laboratory environment for yourself and your colleagues, ensuring that your research can proceed with confidence and integrity.

References

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  • Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z. Retrieved from [Link]

  • IndustrySafety. (2024, May 16). Comprehensive Guide to PPE in the Chemical Industry. Retrieved from [Link]

  • Rust-Oleum Corporation. (2024, February 13). Safety Data Sheet. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (2026, March 23). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]

  • Chem Service, Inc. (2016, September 16). Safety Data Sheet: Bis(2-butoxyethyl)adipate. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (2017, April 10). Personal Protective Equipment For Hazardous Materials Incidents: A Selection Guide (84-114). NIOSH. Retrieved from [Link]

  • NextSDS. (n.d.). bis(2-ethoxyethyl) fumarate — Chemical Substance Information. Retrieved from [Link]

  • Haz-Map. (n.d.). 2-Ethylhexyl fumarate - Hazardous Agents. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Bis(2-ethoxyethyl) ether. Retrieved from [Link]

  • Anhui Lixing Chemical Co. Ltd. (n.d.). Bis(2-Ethoxyethyl) Ether. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2021, January 12). Sulfuric Acid. Retrieved from [Link]

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